molecular formula C9H17N3O2 B2766656 1-(1-Acetylpiperidin-4-yl)-3-methylurea CAS No. 1822672-17-2

1-(1-Acetylpiperidin-4-yl)-3-methylurea

Cat. No.: B2766656
CAS No.: 1822672-17-2
M. Wt: 199.254
InChI Key: XAPKLUSRVIKVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Acetylpiperidin-4-yl)-3-methylurea is a useful research compound. Its molecular formula is C9H17N3O2 and its molecular weight is 199.254. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Acetylpiperidin-4-yl)-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Acetylpiperidin-4-yl)-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)12-5-3-8(4-6-12)11-9(14)10-2/h8H,3-6H2,1-2H3,(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPKLUSRVIKVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The accurate determination of a compound's molecular weight and formula is a critical first step, providing the fundamental basis for all subsequent analytical and pharmacological investigations. This guide offers a comprehensive overview of the theoretical and experimental methodologies for establishing the molecular weight and formula of the small molecule, 1-(1-Acetylpiperidin-4-yl)-3-methylurea (CAS Number: 1822672-17-2). This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals, providing not only procedural outlines but also the underlying scientific principles that govern these essential analytical techniques.

Core Molecular Attributes

A thorough understanding of a compound begins with its fundamental properties. For 1-(1-Acetylpiperidin-4-yl)-3-methylurea, these are:

  • Molecular Formula: C₉H₁₇N₃O₂[1]

  • CAS Number: 1822672-17-2[1]

Based on its molecular formula, the theoretical molecular weight can be calculated. This calculated value serves as a crucial reference point for experimental verification.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u), the molecular weight of C₉H₁₇N₃O₂ is calculated as follows:

(9 * 12.011) + (17 * 1.008) + (3 * 14.007) + (2 * 15.999) = 199.24 g/mol

This theoretical value is the benchmark against which all experimental determinations will be compared.

Structural Representation

A visual representation of the molecule is essential for understanding its chemical properties. The following diagram illustrates the two-dimensional structure of 1-(1-Acetylpiperidin-4-yl)-3-methylurea.

Caption: 2D structure of 1-(1-Acetylpiperidin-4-yl)-3-methylurea.

Experimental Determination of Molecular Weight: Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of a molecule's mass. The process involves ionizing the compound and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For a small organic molecule like 1-(1-Acetylpiperidin-4-yl)-3-methylurea, this technique provides a highly accurate experimental molecular weight.

The Mass Spectrometry Workflow

The experimental workflow for determining the molecular weight of a novel compound can be visualized as follows:

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Prep Dissolution in a suitable solvent Introduction Sample Introduction (e.g., direct infusion or via LC) Prep->Introduction Injection Ionization Ionization (e.g., ESI, APCI) Introduction->Ionization MassAnalyzer Mass Analysis (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Ion Acceleration Detection Ion Detection MassAnalyzer->Detection Ion Separation Spectrum Generation of Mass Spectrum Detection->Spectrum MolecularIon Identification of Molecular Ion Peak [M+H]+ Spectrum->MolecularIon MW_Determination Calculation of Experimental Molecular Weight MolecularIon->MW_Determination

Caption: A generalized workflow for molecular weight determination using mass spectrometry.

Interpreting the Mass Spectrum

The output of a mass spectrometer is a mass spectrum, which plots ion intensity versus the m/z ratio. For 1-(1-Acetylpiperidin-4-yl)-3-methylurea, with a theoretical molecular weight of 199.24 g/mol , in positive ion mode using a soft ionization technique like electrospray ionization (ESI), the most prominent peak would likely be the protonated molecule, [M+H]⁺, at an m/z of approximately 200.25. The high-resolution capabilities of modern mass spectrometers can provide a mass measurement with high accuracy, often to within a few parts per million (ppm) of the theoretical value.

Experimental Confirmation of Molecular Formula: Elemental Analysis

While mass spectrometry provides an accurate molecular weight, it does not directly confirm the elemental composition. For this, elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is the gold standard. This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.

The Principle of CHN Analysis

CHN analysis is a combustion-based technique. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The mass percentages of C, H, and N in the original sample are then calculated.

Self-Validating Protocol for Elemental Analysis

A robust elemental analysis protocol should include the following steps to ensure trustworthiness and accuracy:

  • Sample Purity Confirmation: Prior to analysis, the purity of the 1-(1-Acetylpiperidin-4-yl)-3-methylurea sample must be established using an orthogonal technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Instrument Calibration: The CHN analyzer must be calibrated using a certified organic standard with a known elemental composition.

  • Triplicate Analysis: The sample should be analyzed in triplicate to assess the precision of the measurement. The results should be statistically consistent.

  • Comparison with Theoretical Values: The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula (C₉H₁₇N₃O₂).

ElementTheoretical Mass %Experimental Acceptance Criteria
Carbon (C)54.25%± 0.4%
Hydrogen (H)8.60%± 0.4%
Nitrogen (N)21.09%± 0.4%
Oxygen (O)*16.06%

*Oxygen is typically determined by difference.

For the molecular formula to be considered confirmed, the experimental values must fall within the accepted tolerance (typically ±0.4%) of the theoretical values.[2]

Summary of Key Data

The following table summarizes the key molecular and analytical data for 1-(1-Acetylpiperidin-4-yl)-3-methylurea.

ParameterValueMethod
Molecular Formula C₉H₁₇N₃O₂-
CAS Number 1822672-17-2-
Theoretical Molecular Weight 199.24 g/mol Calculation
Experimental Molecular Weight ~200.25 m/z ([M+H]⁺)Mass Spectrometry (e.g., ESI-TOF)
Elemental Composition (Theoretical) C: 54.25%, H: 8.60%, N: 21.09%, O: 16.06%Calculation
Elemental Composition (Experimental) To be determinedCHN Combustion Analysis

Conclusion

The definitive characterization of 1-(1-Acetylpiperidin-4-yl)-3-methylurea, like any novel chemical entity, relies on a synergistic approach of theoretical calculation and rigorous experimental verification. The calculated molecular weight of 199.24 g/mol , derived from its molecular formula C₉H₁₇N₃O₂, provides a foundational value. This is then experimentally confirmed with high accuracy using mass spectrometry. The molecular formula itself is substantiated through elemental analysis, where the experimentally determined percentages of carbon, hydrogen, and nitrogen must align with the theoretical values within a narrow margin of error. By adhering to these well-established and self-validating analytical protocols, researchers can ensure the scientific integrity of their findings and build a solid foundation for further investigation into the compound's properties and potential applications.

References

  • CAS Common Chemistry. (n.d.). Allyltrimethylsilane. CAS, a division of the American Chemical Society. Retrieved February 16, 2026, from [Link]

  • BindingDB. (n.d.). 3-(1-acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 3-(1-acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea. Retrieved February 16, 2026, from [Link]

  • Jones, A. B., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(15), 5436–5452.
  • PubChem. (n.d.). 1-(1-Acetylpiperidin-4-yl)-3-quinolin-6-ylurea. Retrieved February 16, 2026, from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). 1-Acetyl-4-piperidone. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • GitHub. (n.d.). Get chemical SMILES strings based on CAS numbers or names. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Getting the SMILES right: Identifying inconsistent chemical identities in the ECHA database, PubChem and the CompTox Chemicals. Retrieved February 16, 2026, from [Link]

  • PubChemLite. (n.d.). 1,3,3-trimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. Retrieved February 16, 2026, from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved February 16, 2026, from [Link]

  • DS InPharmatics. (2020, June 12). General Information and Characterization of the Drug Substance Modules. Retrieved February 16, 2026, from [Link]

  • PubChemLite. (n.d.). 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. Retrieved February 16, 2026, from [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved February 16, 2026, from [Link]

  • NIH. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved February 16, 2026, from [Link]

Sources

1-Substituted-3-(piperidin-4-yl)urea Derivatives: A Technical Guide to sEH Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 1-substituted-3-(piperidin-4-yl)urea scaffold represents a pivotal structural motif in modern medicinal chemistry, most notably as the "workhorse" pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibitors . While early sEH inhibitors utilized highly lipophilic adamantyl-urea structures, these suffered from poor solubility and rapid metabolic clearance.[1] The introduction of the polar piperidin-4-yl moiety addressed these physicochemical limitations without sacrificing potency.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic descriptions to explore the causality of design choices, the validity of synthetic protocols, and the mechanistic underpinnings of its therapeutic efficacy in inflammation, neuropathic pain, and metabolic disorders.

Therapeutic Mechanism: The Arachidonic Acid Cascade

To understand the utility of this scaffold, one must first master the biological target: Soluble Epoxide Hydrolase (sEH) .[2]

The sEH enzyme hydrolyzes Epoxyeicosatrienoic Acids (EETs) —potent endogenous anti-inflammatory lipid mediators derived from arachidonic acid—into their biologically inactive (and potentially pro-inflammatory) diol counterparts, Dihydroxyeicosatrienoic Acids (DHETs) .[2][3][4]

  • Inhibition Logic: By blocking sEH with a urea-based inhibitor, we stabilize EET levels.

  • Therapeutic Outcome: Vasodilation, reduced neuroinflammation, and analgesia.

Signaling Pathway Visualization

G AA Arachidonic Acid EETs EETs (Anti-inflammatory, Vasodilator) AA->EETs Epoxidation CYP CYP450 Epoxygenases (CYP2J2, CYP2C8) CYP->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis (Rapid) Response Reduced Inflammation Neuroprotection Analgesia EETs->Response Stabilization sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Inhibitor Piperidinyl-Urea Inhibitor (e.g., TPPU) Inhibitor->sEH Blocks

Figure 1: The mechanism of action for sEH inhibitors. The piperidinyl-urea scaffold prevents the degradation of beneficial EETs.

Structure-Activity Relationship (SAR)[1][5]

The success of the 1-substituted-3-(piperidin-4-yl)urea class relies on a tripartite structure. Each domain serves a specific biophysical function.

The Tripartite Scaffold
DomainStructural ComponentFunction & Design Logic
LHS (Left Hand Side) Lipophilic Group (Adamantyl, 4-OCF3-Phenyl)Hydrophobic Pocket Binding: Fits into the large hydrophobic pocket of the sEH active site. Insight: 4-Trifluoromethoxyphenyl is often superior to adamantyl for metabolic stability while maintaining lipophilicity [1].
Linker 1,3-Disubstituted Urea Primary Pharmacophore: Forms critical hydrogen bonds with Asp335 and Tyr383 in the sEH catalytic tunnel. This mimics the transition state of epoxide hydrolysis.
RHS (Right Hand Side) Piperidin-4-yl Ring Solubility & ADME: The polar nitrogen improves water solubility (unlike alkyl chains). Secondary Pharmacophore: The N1-substituent (e.g., Acetyl, Propionyl) extends into a solvent-exposed region, modulating pharmacokinetic half-life (

) [2].
Key Compound Profile: TPPU

One of the most successful examples of this class is TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea).[2]

  • Potency: IC

    
     (human sEH) = ~1–3 nM.[2]
    
  • Pharmacokinetics: High oral bioavailability and blood-brain barrier (BBB) penetrance, making it ideal for neuroinflammatory models [3].

  • Metabolism: The propionyl group on the piperidine protects the nitrogen from rapid conjugation while improving lipophilicity just enough for membrane permeability.

Synthetic Protocols

As an application scientist, reproducibility is paramount. Below are two validated pathways to synthesize this scaffold. Method A is preferred for high-yielding library generation, while Method B is useful when the isocyanate is unstable or unavailable.

Synthetic Workflow Diagram

Synthesis Amine1 R1-NH2 (Aniline/Adamantylamine) Isocyanate Isocyanate Intermediate (R1-N=C=O) Amine1->Isocyanate Method A: In situ generation Carbamate Phenyl Carbamate (R1-NH-CO-OPh) Amine1->Carbamate Method B: Activation Triphosgene Triphosgene / DIPEA Triphosgene->Isocyanate Urea Target Urea 1-R1-3-(1-acylpiperidin-4-yl)urea Isocyanate->Urea + Piperidine / DCM / 0°C Piperidine 1-Acyl-piperidin-4-amine Piperidine->Urea Carbamate->Urea + Piperidine / DMSO / Heat PhOCOCl Phenyl Chloroformate PhOCOCl->Carbamate

Figure 2: Dual synthetic pathways for accessing piperidinyl-urea derivatives.

Protocol: Isocyanate Coupling (Method A)

Best for: High purity, mild conditions.

  • Reagents:

    • Amine A: 4-(Trifluoromethoxy)aniline (1.0 eq)

    • Reagent: Triphosgene (0.35 eq) or commercially available 4-(trifluoromethoxy)phenyl isocyanate.

    • Amine B: 1-Propionylpiperidin-4-amine (1.0 eq).

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Base: Triethylamine (TEA) (1.2 eq).

  • Step-by-Step Procedure:

    • Step 1 (Isocyanate Formation): If starting from aniline, dissolve aniline and TEA in DCM at 0°C. Add triphosgene dropwise (dissolved in DCM). Stir for 30 min. Caution: Phosgene generation; use a scrubber.

    • Step 2 (Coupling): To the isocyanate solution (or commercial isocyanate in DCM), add 1-propionylpiperidin-4-amine dropwise at 0°C.

    • Step 3 (Completion): Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of polar urea spot) or LC-MS.

    • Step 4 (Workup): Quench with water. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.

    • Step 5 (Purification): Recrystallize from EtOAc/Hexanes. Column chromatography is rarely needed if stoichiometry is precise.

Protocol: Activated Carbamate (Method B)

Best for: Non-nucleophilic amines or when isocyanates are too volatile/toxic.

  • Step 1: React the starting aniline with phenyl chloroformate (1.0 eq) and Pyridine (1.1 eq) in THF at 0°C to form the phenyl carbamate intermediate. Isolate this solid.

  • Step 2: Dissolve the phenyl carbamate and the piperidin-4-amine derivative in DMSO.

  • Step 3: Heat to 60–80°C for 4 hours. The phenoxide is a good leaving group, driving urea formation.

Experimental Validation: sEH Inhibition Assay

To validate the synthesized compounds, a fluorescent reporter assay is the industry standard.

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Principle: sEH hydrolyzes the epoxide, causing the spontaneous decomposition of the cyanohydrin and releasing the fluorescent 6-methoxy-2-naphthaldehyde.

  • Protocol:

    • Incubate recombinant human sEH (1 nM) with the inhibitor (various concentrations) in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA for 5 minutes at 30°C.

    • Add PHOME substrate (50 µM final).

    • Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

    • Calculate IC

      
       based on the slope of the linear reaction phase relative to DMSO control.
      

Beyond sEH: Emerging Applications

While sEH is the primary target, the 1-substituted-3-(piperidin-4-yl)urea scaffold is versatile.

  • ACC Inhibitors: Acetyl-CoA Carboxylase inhibitors (e.g., ND-630 ) often utilize a urea linker to bind to the biotin carboxylase domain. The piperidine ring mimics the ribose or phosphate groups of ATP/CoA in the binding pocket [4].

  • Neuroprotection: Recent studies (2025) indicate that modifying the N1-position of the piperidine with specific heterocycles (e.g., thiadiazoles) can confer neuroprotective activity against glutamate-induced toxicity, independent of sEH, potentially via channel modulation [5].

References

  • Optimization of sEH Inhibitors: Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase.[1][5][6] J Med Chem. 2010.[5][6][7]

  • TPPU Characterization: A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis.[3] eScholarship.

  • Metabolic Profiling: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, TPPU. Frontiers in Pharmacology. 2019.

  • ACC Inhibition: ND-630: An Acetyl-CoA Carboxylase (ACC) Inhibitor for NASH.[8] Nimbus Therapeutics Data.

  • Neuroprotective Derivatives: Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. 2025.[9][10]

Sources

Biological Activity of 1-(1-Acetylpiperidin-4-yl)-3-methylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(1-Acetylpiperidin-4-yl)-3-methylurea , a chemical entity belonging to the class of piperidinyl-urea pharmacophores.

Based on the structural homology and established medicinal chemistry literature, this compound is identified as a Soluble Epoxide Hydrolase (sEH) inhibitor probe . While its bulky analogs (e.g., AR9281) are clinical candidates for hypertension and inflammation, the methyl-substituted variant discussed here serves as a critical Structure-Activity Relationship (SAR) control , demonstrating the steric and hydrophobic requirements of the sEH active site.

Executive Summary

1-(1-Acetylpiperidin-4-yl)-3-methylurea is a synthetic small molecule featuring a urea core flanked by an acetylated piperidine ring and a methyl group. It functions as a transition-state mimic targeting the Soluble Epoxide Hydrolase (sEH) enzyme (EC 3.3.2.10).

In the context of drug development, this compound represents a "minimal pharmacophore." While the N-acetyl-piperidine moiety improves water solubility and oral bioavailability (addressing the "melting brick" syndrome common in early sEH inhibitors), the terminal N'-methyl group provides a stark contrast to the bulky hydrophobic groups (e.g., adamantyl, phenyl) required for nanomolar potency. Consequently, this molecule is frequently utilized in Structure-Activity Relationship (SAR) studies to map the dimensions of the sEH hydrophobic pocket.

Key Characteristics:

  • Primary Target: Soluble Epoxide Hydrolase (sEH/EPHX2).

  • Mechanism: Competitive inhibition via transition-state mimicry.

  • Therapeutic Class: Anti-inflammatory / Antihypertensive (Probe).

  • Role: SAR Determinant / Chemical Probe.

Chemical Identity & Physicochemical Properties[1][2]

The molecule consists of three distinct structural domains: the Polar Tail (Acetyl), the Linker (Piperidine), and the Warhead (Urea).

PropertyData
IUPAC Name 1-(1-acetylpiperidin-4-yl)-3-methylurea
CAS Number 1822672-17-2
Molecular Formula C₉H₁₇N₃O₂
Molecular Weight 199.25 g/mol
H-Bond Donors 2 (Urea NHs)
H-Bond Acceptors 2 (Acetyl Carbonyl, Urea Carbonyl)
LogP (Predicted) ~0.5 (Highly soluble compared to adamantyl analogs)
Topological Polar Surface Area 64.6 Ų

Mechanism of Action (MOA)

The biological activity of 1-(1-Acetylpiperidin-4-yl)-3-methylurea is predicated on its ability to inhibit the hydrolysis of Epoxyeicosatrienoic Acids (EETs) .

The sEH Pathway

Endogenous EETs are potent vasodilators and anti-inflammatory mediators derived from arachidonic acid. The sEH enzyme rapidly degrades these beneficial epoxides into biologically inactive (or less active) Dihydroxyeicosatrienoic Acids (DHETs) . By inhibiting sEH, the urea pharmacophore stabilizes EET levels, prolonging their therapeutic effects.[1]

Molecular Binding Mechanism

The urea functional group acts as a Transition State Mimic .

  • Catalytic Anchor: The carbonyl oxygen of the inhibitor accepts a hydrogen bond from the enzyme's catalytic Tyrosine residues (Tyr383, Tyr466 ).

  • Aspartate Trap: The two NH protons of the urea donate hydrogen bonds to the catalytic Asp333 residue. This mimics the geometry of the epoxide ring-opening intermediate.[2]

  • Hydrophobic Pocket (The "Methyl" Limitation): The sEH enzyme possesses a large, "L-shaped" hydrophobic pocket. Potent inhibitors (like AR9281 ) fill this pocket with a bulky group (e.g., adamantane). The methyl group in the subject compound is too small to engage in significant Van der Waals interactions within this pocket, leading to a higher

    
     (lower potency) compared to its bulky congeners.
    
Pathway Visualization

The following diagram illustrates the intervention point of the inhibitor within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) AA->EETs Epoxidation CYP CYP450 Epoxygenases CYP->AA Enzyme Action DHETs DHETs (Inactive Diols) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) Inhibitor 1-(1-Acetylpiperidin-4-yl)-3-methylurea Inhibitor->sEH Competitive Inhibition (Urea binding Asp333)

Caption: The inhibitor blocks sEH-mediated hydrolysis, stabilizing beneficial EETs.[1][2]

Structure-Activity Relationship (SAR) Analysis

This section is critical for researchers designing next-generation inhibitors. The compound serves as a baseline to understand the contribution of the "Right-Hand Side" (RHS) substituent.

Structural DomainComponentFunction in 1-(1-Acetylpiperidin-4-yl)-3-methylureaComparison to Clinical Candidate (AR9281)
Left-Hand Side N-Acetyl Piperidine Improves water solubility and metabolic stability.Identical. This moiety is optimized for oral bioavailability.
Core Urea Primary binding pharmacophore (H-bond donor/acceptor).Identical. Essential for Asp333 interaction.
Right-Hand Side Methyl Probe Group. Provides minimal steric bulk.Different. AR9281 uses an Adamantyl group. The Methyl group results in significantly lower potency (µM range vs. nM range) due to lack of hydrophobic pocket occupancy.

Technical Insight: The drastic difference in potency between the methyl analog and the adamantyl analog (AR9281) confirms that the sEH active site is not just a catalytic triad but includes a critical hydrophobic tunnel that must be occupied for high-affinity binding.

Experimental Protocols

For researchers validating this compound, the following protocols ensure reproducibility.

Chemical Synthesis (Urea Formation)

Rationale: Synthesis typically involves the reaction of an amine with an isocyanate.

Reagents:

  • 1-Acetylpiperidin-4-amine (Precursor A)

  • Methyl isocyanate (Precursor B)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Base)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 1-Acetylpiperidin-4-amine in anhydrous DCM under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add 1.1 eq of Methyl isocyanate dropwise. (Alternative: Use Methylamine + Triphosgene if isocyanate is unavailable).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Quench with water. Extract with DCM.[3] Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

  • Validation: Confirm structure via ¹H-NMR (Look for Urea NH signals at ~5.5–6.0 ppm and Methyl doublet at ~2.7 ppm).

In Vitro sEH Inhibition Assay

Rationale: A fluorescent assay using a surrogate substrate (PHOME) is standard for determining IC50.

Materials:

  • Enzyme: Recombinant human sEH (hsEH).[1]

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Protocol:

  • Preparation: Prepare serial dilutions of 1-(1-Acetylpiperidin-4-yl)-3-methylurea in DMSO (Final DMSO < 1%).

  • Incubation: Incubate inhibitor with hsEH (1 nM final) in buffer for 5 minutes at 30°C.

  • Initiation: Add PHOME substrate (50 µM final).

  • Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10–30 minutes.

  • Analysis: Plot velocity vs. inhibitor concentration. Fit to the Hill equation to determine IC50.

    • Expected Result: IC50 likely in the micromolar (µM) range (e.g., 1–10 µM), contrasting with nanomolar (nM) values for adamantyl analogs.

Visualization of SAR Logic

The following diagram explains why the methyl group is used as a negative/baseline control in drug design.

SAR_Logic Comp_Methyl 1-(1-Acetylpiperidin-4-yl)-3-methylurea R = Methyl (Small) Potency: Low (µM) Site_Asp Asp333 / Tyr383 (Catalytic Center) Comp_Methyl->Site_Asp H-Bonds (Strong) Site_Pocket Hydrophobic Pocket (Large, Lipophilic) Comp_Methyl->Site_Pocket No Interaction (Too Small) Result_Low Baseline Control / Probe Comp_Methyl->Result_Low Comp_Adamantyl AR9281 (Clinical Candidate) R = Adamantyl (Bulky) Potency: High (nM) Comp_Adamantyl->Site_Asp H-Bonds (Strong) Comp_Adamantyl->Site_Pocket Van der Waals (Perfect Fit) Result_High Therapeutic Candidate Comp_Adamantyl->Result_High

Caption: SAR comparison showing how the methyl group fails to occupy the hydrophobic pocket, resulting in lower potency.

References

  • Anandan, S. K., et al. (2011). "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor." Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988.

  • Jones, P. D., et al. (2006). "Synthesis and Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 49, 7229-7239.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808.

  • Morisseau, C., & Hammock, B. D. (2005). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology, 53, 37-58.

Sources

Methodological & Application

Synthesis of 1-(1-Acetylpiperidin-4-yl)-3-methylurea: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(1-acetylpiperidin-4-yl)-3-substituted urea scaffold is a recurring motif in medicinal chemistry, recognized for its role in developing potent and selective enzyme inhibitors and receptor modulators. This guide provides a detailed, field-proven protocol for the synthesis of a key analog, 1-(1-acetylpiperidin-4-yl)-3-methylurea. This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and reproducible synthesis. We will delve into the preparation of the requisite starting material, the core urea-forming reaction, and the analytical techniques for comprehensive characterization of the final product.

Strategic Overview of the Synthesis

The most direct and efficient pathway to N,N'-disubstituted ureas, such as our target molecule, is the reaction of an amine with an isocyanate.[1] This reaction is typically high-yielding, proceeds under mild conditions, and often requires minimal purification. Our strategy, therefore, involves a two-stage process:

  • Preparation of the Key Intermediate: Synthesis of 1-acetyl-4-aminopiperidine from a commercially available precursor.

  • Urea Formation: The reaction of 1-acetyl-4-aminopiperidine with methyl isocyanate to yield the final product.

This approach ensures a convergent and scalable synthesis, suitable for both initial discovery efforts and larger-scale production.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Urea Formation N-Boc-4-piperidone N-Boc-4-piperidone 1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine N-Boc-4-piperidone->1-Boc-4-aminopiperidine Reductive Amination 4-aminopiperidine 4-aminopiperidine 1-Boc-4-aminopiperidine->4-aminopiperidine Boc Deprotection 1-acetyl-4-aminopiperidine 1-acetyl-4-aminopiperidine (Key Intermediate) 4-aminopiperidine->1-acetyl-4-aminopiperidine N-Acetylation Final_Product 1-(1-Acetylpiperidin-4-yl)-3-methylurea 1-acetyl-4-aminopiperidine->Final_Product Nucleophilic Addition Methyl_Isocyanate Methyl_Isocyanate Methyl_Isocyanate->Final_Product Nucleophilic Addition

Caption: Synthetic workflow for 1-(1-Acetylpiperidin-4-yl)-3-methylurea.

Part 1: Synthesis of the Key Intermediate: 1-Acetyl-4-aminopiperidine

The starting material, 1-acetyl-4-aminopiperidine, can be prepared from commercially available N-Boc-4-piperidone in a three-step sequence involving reductive amination, deprotection, and N-acetylation. Reductive amination is a robust method for forming C-N bonds.[2][3]

Protocol 1.1: Reductive Amination of N-Boc-4-piperidone

This step converts the ketone to a primary amine.

  • Reagents and Materials:

    • N-Boc-4-piperidone

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the methanol under reduced pressure.

    • Partition the residue between DCM and saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Protocol 1.2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.

  • Reagents and Materials:

    • tert-butyl 4-aminopiperidine-1-carboxylate

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the crude tert-butyl 4-aminopiperidine-1-carboxylate in a minimal amount of 1,4-dioxane.

    • Add 4M HCl in 1,4-dioxane (4-5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Add diethyl ether to precipitate the product as the hydrochloride salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-aminopiperidine dihydrochloride.

Protocol 1.3: N-Acetylation

The final step is the selective acetylation of the piperidine nitrogen.

  • Reagents and Materials:

    • 4-aminopiperidine dihydrochloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Acetyl chloride

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Suspend 4-aminopiperidine dihydrochloride (1.0 eq) in DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

    • Add acetyl chloride (1.05 eq) dropwise. Caution: Acetyl chloride is corrosive and reacts violently with water.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield 1-acetyl-4-aminopiperidine. The product can be purified by column chromatography if necessary.

Part 2: Synthesis of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

The core of this synthesis is the nucleophilic addition of the primary amine of 1-acetyl-4-aminopiperidine to the electrophilic carbon of methyl isocyanate.[1]

Reaction Mechanism

Caption: Mechanism of urea formation from an amine and an isocyanate.

Protocol 2.1: Urea Formation

CRITICAL SAFETY NOTE: Methyl isocyanate is extremely toxic, volatile, and a potent lachrymator.[4][5][6] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency plan should be in place.

  • Reagents and Materials:

    • 1-acetyl-4-aminopiperidine

    • Methyl isocyanate

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve 1-acetyl-4-aminopiperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl isocyanate (1.05 eq) dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • If the product precipitates, it can be isolated by filtration, washed with cold THF, and dried under vacuum.

    • If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or DCMAprotic solvents to prevent reaction with the isocyanate.[1]
Temperature 0 °C to Room TemperatureThe reaction is exothermic; initial cooling controls the rate.[7]
Stoichiometry Slight excess of isocyanateEnsures complete consumption of the amine starting material.
Atmosphere Inert (N₂ or Ar)Prevents moisture from reacting with the isocyanate.

Part 3: Characterization of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups (acetyl and urea), the piperidine ring protons, and the N-H protons of the urea linkage. The acetyl group will appear as a singlet around δ 2.1 ppm. The methyl group on the urea will be a doublet around δ 2.7 ppm, coupled to the adjacent N-H proton. The piperidine protons will appear as complex multiplets in the δ 1.2-4.5 ppm range. The N-H protons will appear as broad signals.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the two carbonyl carbons (amide and urea) in the δ 155-170 ppm region. Signals for the two methyl carbons and the carbons of the piperidine ring will also be present.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • N-H stretching: Broad peaks in the 3200-3400 cm⁻¹ region.

  • C=O stretching: Two distinct, strong absorption bands around 1630-1680 cm⁻¹ for the urea and amide carbonyls.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.[11][12]

  • Expected Mass: The molecular formula is C₉H₁₇N₃O₂ with a molecular weight of 199.25 g/mol .

  • Technique: Electrospray ionization (ESI) is a suitable method. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 200.14.

Conclusion

This guide provides a comprehensive and reliable protocol for the synthesis of 1-(1-acetylpiperidin-4-yl)-3-methylurea. By following the detailed steps for the preparation of the key intermediate and the final urea formation, researchers can confidently produce this valuable compound. The emphasis on the rationale behind the procedural choices and the critical safety precautions for handling hazardous reagents ensures a safe and successful execution of the synthesis. The outlined characterization methods will allow for unequivocal confirmation of the product's identity and purity, providing a solid foundation for its use in further research and drug development endeavors.

References

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Brown, D. (n.d.). Infrared Spectrum of Urea. Doc Brown's Chemistry.
  • Chem Service. (2015, January 30).
  • Abdel-Kader, A., & El-Kabbany, F. (2014). Infrared spectra of urea (U) and its complexes.
  • Chemos GmbH & Co. KG. (2019, March 12).
  • Martín-Doménech, R., et al. (2021). Infrared spectra of amorphous and crystalline urea ices. RSC Publishing.
  • Wikipedia. (n.d.).
  • ECHEMI. (n.d.).
  • Exposome-Explorer. (n.d.).
  • Der Pharma Chemica. (2012). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 4(1), 280-285.
  • Organic Chemistry Portal. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s.
  • Al-shehri, S., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)
  • Synlett. (2015).
  • Ren, Y. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto.
  • Trauner, D., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Journal of The American Society for Mass Spectrometry. (2017).
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Journal of Medicinal Chemistry. (2016).
  • ACS Publications. (2022, October 31). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development.
  • International Journal of Molecular Sciences. (2013). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. MDPI.
  • Bioorganic & Medicinal Chemistry Letters. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Molecules. (2022).
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Nature Communications. (2023).
  • ARKIVOC. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. (2015, October 9).
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum.
  • Google Patents. (n.d.).
  • Defense Technical Information Center. (1992). Piperidine Synthesis.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Molecules. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC.
  • Molecules. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Revue Roumaine de Chimie. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

Sources

Application Notes and Protocols for the Purification of Piperidinyl-Urea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidinyl-urea scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] The biological activity and safety profile of these compounds are intrinsically linked to their purity. Synthetic routes often yield complex mixtures containing unreacted starting materials, byproducts, and isomers, necessitating robust purification strategies.[3] This guide provides an in-depth analysis of common purification techniques for piperidinyl-urea compounds, offering detailed protocols and expert insights to guide researchers in chemistry, pharmacology, and drug development. We will explore methods ranging from bulk cleanup techniques like acid-base extraction to high-resolution chromatographic separations, including specialized chiral methods.

Understanding the Molecule: Key Physicochemical Properties

The successful purification of a piperidinyl-urea compound hinges on understanding its fundamental physicochemical properties, which dictate its behavior in different separation systems.

  • Basicity of the Piperidine Ring: The piperidine nitrogen is aliphatic and therefore a relatively strong base (pKa of piperidinium ion is ~11.1).[] This basicity is the most powerful handle for purification, allowing for selective extraction into an acidic aqueous phase.

  • Hydrogen Bonding of the Urea Moiety: The urea group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O).[1] This strong hydrogen bonding capability significantly increases the polarity of the molecule and influences its solubility in various solvents, a critical factor for both crystallization and chromatography.

  • Polarity and Solubility: The combination of a typically non-polar carbon skeleton, a polar urea group, and a basic nitrogen atom gives these compounds a unique solubility profile. They are often soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols, but their solubility can be modulated by pH.

  • Potential for Chirality: Piperidine rings can possess stereocenters, and the overall molecule can be chiral. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation is a critical step in drug development.[5][6]

Strategic Approach to Purification

The selection of a purification strategy is a multi-factorial decision. A logical workflow ensures efficiency, maximizes yield, and achieves the target purity required for the compound's intended application. The scale of the purification and the nature of the impurities are the primary determinants of the initial approach.[7]

Purification_Decision_Tree start Crude Piperidinyl-Urea Compound scale_check Determine Scale & Initial Purity start->scale_check bulk Bulk Purification (>1g) scale_check->bulk Large Scale / Low Purity fine Fine Purification (<1g) scale_check->fine Small Scale / High Purity acid_base Acid-Base Extraction bulk->acid_base Liquid or Oil / Significant Acidic or Neutral Impurities recrystallization Recrystallization bulk->recrystallization Compound is a Solid flash_chrom Flash Column Chromatography fine->flash_chrom acid_base->flash_chrom Further Purification Needed chiral_check Is Chiral Separation Required? recrystallization->chiral_check High Purity Achieved prep_hplc Preparative HPLC / SFC flash_chrom->prep_hplc Highest Purity Needed flash_chrom->chiral_check prep_hplc->chiral_check chiral_sfc_hplc Chiral HPLC or SFC chiral_check->chiral_sfc_hplc Yes final_product Pure Compound chiral_check->final_product No chiral_sfc_hplc->final_product Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral & Acidic Impurities (Discard) separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Protonated Product (Salt) separate1->aq_layer1 Aqueous add_base Basify with NaOH (pH > 12) aq_layer1->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: Salts (Discard) separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Purified Product separate2->org_layer2 Organic end Dry & Concentrate org_layer2->end Flash_Chromatography_Workflow start Develop Method (TLC, Rf ~0.2-0.4) pack Pack Column (Silica Gel Slurry) start->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Separation Complete end Evaporate Solvent combine->end product Purified Compound end->product

Sources

Proton NMR interpretation of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Conformational Analysis of 1-(1-Acetylpiperidin-4-yl)-3-methylurea via 1H NMR

Executive Summary

This application note provides a comprehensive guide for the structural characterization of 1-(1-Acetylpiperidin-4-yl)-3-methylurea , a pharmacophore commonly found in soluble epoxide hydrolase (sEH) inhibitors and other urea-based therapeutics.

The analysis of this compound presents two specific challenges for the medicinal chemist:

  • Restricted Rotation (Rotamerism): The N-acetyl group induces restricted rotation around the amide bond, leading to signal splitting or broadening of the piperidine ring protons at ambient temperatures.

  • Proton Exchange: The urea moiety contains labile protons (-NH-CO-NH-) susceptible to chemical exchange, requiring specific solvent selection for accurate integration and coupling analysis.

This guide details the experimental protocol, spectral assignment logic, and troubleshooting steps to ensure data integrity.

Experimental Protocol

To ensure reproducibility and resolution of labile protons, the following protocol is standardized.

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Rationale: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor.[1] It stabilizes the urea NH protons, slowing their exchange rate with residual water. This allows for the observation of sharp doublets/quartets and accurate integration.

  • Not Recommended: CDCl3 (Chloroform-d).

    • Risk: In non-polar solvents, urea protons often appear as broad, shapeless mounds due to rapid exchange or intermolecular hydrogen-bonding aggregation. Furthermore, CDCl3 often contains trace acid (DCl), which catalyzes proton exchange.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

    • Note: Filter the solution through a cotton plug if any particulate matter remains to prevent magnetic field inhomogeneity.

Acquisition Parameters (400/500 MHz)
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: Urea and acetyl methyl protons can have longer T1 relaxation times. A short D1 may lead to under-integration of methyl signals.

  • Scans (NS): 16 to 64 (depending on concentration).

  • Temperature: 298 K (25°C).

    • Advanced: If rotameric splitting makes assignment difficult, acquire a second spectrum at 353 K (80°C) to coalesce the rotamer signals.

Structural Interpretation & Assignment Logic

The interpretation is divided into three distinct zones: the Urea Linker, the Piperidine Ring, and the Acetyl Terminus.

The Rotamer Challenge (The "Expert" Insight)

The N-acetyl bond has partial double-bond character (


). At room temperature, the rotation around this bond is slow on the NMR timescale.
  • Consequence: The piperidine ring protons (particularly those at positions 2 and 6, adjacent to the nitrogen) experience different magnetic environments depending on whether the acetyl oxygen is syn or anti to them.

  • Observation: You may see two sets of signals for the acetyl methyl and the piperidine ring protons, often in a ~60:40 or 50:50 ratio. Do not mistake this for impurity.

Spectral Assignment (DMSO-d6)
MoietyProtonChemical Shift (

, ppm)
MultiplicityIntegralMechanistic Insight
Urea NH (a) 5.70 – 5.90Quartet (

Hz)
1HCoupled to the adjacent Methyl group.
Urea NH (b) 5.95 – 6.15Doublet (

Hz)
1HCoupled to the Piperidine H4 methine.
Piperidine H4 (Methine) 3.55 – 3.75Multiplet1HThe chiral center of the urea attachment; shifts downfield due to the urea nitrogen.
Piperidine H2/H6 (eq) 4.00 – 4.30Broad Doublet / Multiplet1HRotamer dependent. The equatorial proton syn to the acetyl carbonyl is strongly deshielded (anisotropic effect).
Piperidine H2'/H6' (ax) 2.60 – 3.10Multiplet2HOverlaps with methyl urea signal; complex due to ring inversion and rotamers.
Piperidine H2''/H6'' (eq) 3.00 – 3.20Multiplet1HThe other equatorial proton (anti to carbonyl).
Urea-Me N-CH3 2.55 – 2.60Doublet (

Hz)
3HDistinct doublet. Often overlaps with DMSO solvent residual peak (2.50 ppm) or satellite signals.
Acetyl CO-CH3 1.96 – 2.00Singlet3HMay appear as two closely spaced singlets (rotamers) or one broad singlet.
Piperidine H3/H5 1.10 – 1.80Complex Multiplets4HThe "roof" of the chair conformation; generally shielded.

Note: Chemical shifts are approximate and referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Visualization of Analytical Logic

Figure 1: Analytical Workflow

This diagram outlines the decision-making process for solvent selection and temperature variation.

NMR_Workflow Start Start: Sample Analysis Solvent Select Solvent: DMSO-d6 vs CDCl3 Start->Solvent Acquire Acquire 1H Spectrum (298 K) Solvent->Acquire Use DMSO-d6 (Stabilizes NH) Decision Are Urea NHs visible? Decision->Solvent No (Switch Solvent) Rotamer Check for Rotamers: Split peaks at Acetyl/Pip-H2? Decision->Rotamer Yes Acquire->Decision HT_NMR Perform VT-NMR (Heat to 353 K) Rotamer->HT_NMR Yes (Broad/Split) Final Final Assignment & Integration Rotamer->Final No (Sharp) HT_NMR->Final Coalescence Confirmed

Caption: Decision tree for optimizing NMR acquisition, highlighting solvent choice and Variable Temperature (VT) NMR for rotamer resolution.

Figure 2: Structure-to-Signal Mapping

This diagram visualizes the connectivity and the source of specific couplings.

Structure_Map Acetyl Acetyl Group (Rotamer Source) PipRing Piperidine Ring (Chair Conformation) Acetyl->PipRing Restricted Rotation Sig_Ac Singlet ~2.0 ppm Acetyl->Sig_Ac Urea Urea Linker (-NH-CO-NH-) PipRing->Urea C4 Attachment Sig_PipAlpha Split Multiplets 2.6-4.3 ppm PipRing->Sig_PipAlpha Anisotropic Effect Methyl Terminal Methyl Urea->Methyl Sig_NH_Pip Doublet ~6.0 ppm Urea->Sig_NH_Pip H-Bonding Sig_NH_Me Quartet ~5.8 ppm Urea->Sig_NH_Me Sig_Me Doublet ~2.6 ppm Methyl->Sig_Me 3J Coupling Sig_NH_Me->Sig_Me Coupled (J~4.5Hz)

Caption: Logical mapping of structural fragments to observed NMR signals, emphasizing the connectivity responsible for splitting patterns.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

    • Relevance: Defines the solvent-induced shifts and the necessity of DMSO for amide proton visualiz
  • Wuts, P. G. M. (2014). "Protection for the Amino Group." Greene's Protective Groups in Organic Synthesis.

    • Relevance: Discusses the rotameric nature of N-acetyl protecting groups in piperidines.
  • SDBS (Spectral Database for Organic Compounds). "1-Acetylpiperidine 1H NMR Spectrum." National Institute of Advanced Industrial Science and Technology (AIST).

    • Relevance: Provides baseline chemical shift data for the N-acetylpiperidine core fragment.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][3]

    • Relevance: The authoritative text for interpreting urea coupling constants and solvent exchange effects.

Sources

Application Notes & Protocols: A Guide to the N-Acetylation of Piperidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of N-Acetylpiperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its N-acetylation is a fundamental and critical transformation for several strategic reasons. Firstly, the N-acetyl group can serve as a robust protecting group, masking the nucleophilicity of the piperidine nitrogen during multi-step syntheses to ensure chemoselectivity.[1][2][3] Secondly, the resulting N-acetylpiperidine moiety is itself a common pharmacophore that can modulate a compound's pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.[4]

N-acylation reactions are among the most reliable and widely used transformations in organic chemistry, forming the stable amide bond that is a cornerstone of many natural products and pharmaceuticals.[5] This guide provides a detailed exploration of the principles, protocols, and practical considerations for the successful N-acetylation of piperidine precursors, designed for researchers and professionals in drug development and synthetic chemistry.

Core Principles: The Chemistry of N-Acetylation

The N-acetylation of a piperidine is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic secondary amine of the piperidine ring on the electrophilic carbonyl carbon of an acetylating agent. The subsequent collapse of the tetrahedral intermediate and elimination of a leaving group yields the stable N-acetylated amide product.

Key Reaction Components
  • Piperidine Substrate: The nucleophile. The reactivity of the piperidine nitrogen is paramount and can be influenced by steric hindrance from adjacent substituents or by the electronic effects of other functional groups on the ring.[6]

  • Acetylating Agent: The electrophile. The choice of agent dictates the reactivity and byproducts of the reaction.

    • Acetic Anhydride (Ac₂O): A widely used, moderately reactive agent. It is cost-effective and relatively easy to handle. The reaction produces one equivalent of acetic acid as a byproduct, which must be neutralized.[7][8]

    • Acetyl Chloride (AcCl): A more reactive and powerful acetylating agent, often employed for less reactive or sterically hindered amines.[6][9] Its high reactivity necessitates careful handling (e.g., slow addition at low temperatures). The reaction generates hydrogen chloride (HCl), a strong acid that requires immediate neutralization by a base.[1][10]

  • Base: The role of the base is non-negotiable. It neutralizes the acidic byproduct generated during the reaction. Without a base, the acid would protonate the starting piperidine, forming a non-nucleophilic ammonium salt and halting the reaction.[7][9][11] Common choices include tertiary amines like triethylamine (TEA) or pyridine, which act as acid scavengers.[7][12]

  • Solvent: Anhydrous, aprotic solvents are standard to prevent reaction with the highly reactive acetylating agents. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices that effectively dissolve the reactants without interfering with the chemistry.[7]

Standard Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common N-acetylation procedures.

Protocol 1: General N-Acetylation with Acetic Anhydride

This protocol is a robust and standard procedure for the N-acetylation of a typical piperidine substrate. It balances effective reactivity with ease of handling.[7]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Piperidine in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Base (e.g., Triethylamine) B->C D Dropwise Add Acetic Anhydride C->D E Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F Quench with aq. NaHCO3 E->F G Extract with DCM F->G H Wash, Dry & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Characterize Product (NMR, HRMS)

Caption: Experimental workflow for N-acetylation using acetic anhydride.

Materials & Equipment

  • Piperidine precursor

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, ice bath

  • Standard glassware for extraction and purification

  • TLC plates or LC-MS for reaction monitoring

Procedure

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the piperidine substrate (1.0 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv.) or pyridine (1.2 equiv.) to the stirred solution.

  • Acetylation: Add acetic anhydride (1.1 equiv.) dropwise using a syringe or dropping funnel. An exothermic reaction may be observed.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

Workup and Purification

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-acetylated piperidine.[7]

Typical Reaction Parameters

Parameter Value/Condition Rationale
Piperidine 1.0 equiv. Limiting reagent
Acetic Anhydride 1.1–1.2 equiv. Slight excess ensures complete conversion.
Base (TEA) 1.2–1.5 equiv. Sufficient to neutralize the acetic acid byproduct.
Temperature 0 °C to RT Controls initial exotherm, then allows reaction to complete.
Time 2–4 hours Typical duration; should be confirmed by monitoring.

| Typical Yield | >90% | Generally a high-yielding reaction. |

Protocol 2: N-Acetylation with Acetyl Chloride for Less Reactive Amines

This protocol is suitable for sterically hindered or electronically deactivated piperidines where acetic anhydride may be too sluggish.[6][12]

Reaction Mechanism Visualization

Caption: Mechanism of N-acetylation with acetyl chloride and a base.

Materials & Equipment

  • Same as Protocol 1, but substituting Acetyl Chloride for Acetic Anhydride.

  • Pyridine is often preferred as the base and can sometimes be used as the solvent.[12]

Procedure

  • Preparation: Dissolve the piperidine substrate (1.0 equiv.) and pyridine (1.1 equiv.) in anhydrous DCM and cool to 0 °C under an inert atmosphere.

  • Acetylating Agent Solution: In a separate dry flask, prepare a solution of acetyl chloride (1.05 equiv.) in a small amount of anhydrous DCM.

  • Acetylation: Add the acetyl chloride solution dropwise to the cooled amine solution. This addition must be slow to control the highly exothermic reaction.

  • Reaction & Monitoring: Stir at 0 °C and monitor by TLC. The reaction is often much faster than with acetic anhydride, sometimes completing in under an hour.

  • Workup and Purification: The workup is similar to Protocol 1. However, an additional wash with a dilute acid (e.g., 1M HCl) or aqueous copper sulfate can be used to remove the pyridine base before the NaHCO₃ wash.[12]

Key Differences & Considerations

Parameter Acetyl Chloride Rationale
Reactivity Very High More powerful electrophile; requires careful temperature control.
Byproduct HCl (gas/acid) A strong acid that must be scavenged effectively.
Safety Lachrymator, corrosive Must be handled in a fume hood with appropriate PPE.

| Catalyst | DMAP (optional) | A few crystals of 4-Dimethylaminopyridine can be added to accelerate very slow reactions.[12] |

Modern & Green N-Acetylation Strategies

While classic methods are reliable, modern chemistry trends toward safer and more sustainable processes.

  • Continuous-Flow Acetylation: A developed method utilizes acetonitrile as both the solvent and acetylating agent, catalyzed by alumina in a continuous-flow reactor. This approach avoids hazardous reagents like acetyl chloride and allows for easy scale-up and catalyst reuse, with piperidine being converted to its acetylated form in quantitative yield.[1]

  • Aqueous Medium Synthesis: To reduce reliance on volatile organic solvents, methods have been developed using acetyl chloride in an aqueous brine solution with a weak base. This "green" approach is inexpensive, environmentally friendly, and features a simple workup.[8][13]

  • Biocatalysis: The use of enzymes for heterocycle synthesis is a burgeoning field. While direct biocatalytic N-acetylation of piperidines is still emerging, enzymes like lipases have been used in multicomponent reactions to synthesize the piperidine core itself, pointing towards future sustainable pathways.[14]

Troubleshooting & Optimization

Even robust reactions can encounter issues. The following guide addresses common challenges.

Troubleshooting Decision Tree

G Start Reaction Issue? Low_Yield Low Conversion or No Reaction Start->Low_Yield Side_Products Multiple Spots on TLC Start->Side_Products Purif_Issue Purification Difficulties Start->Purif_Issue Check_Reactivity Increase Reagent Reactivity? (Ac₂O -> AcCl) Low_Yield->Check_Reactivity Increase_Temp Increase Temperature or add Catalyst (DMAP)? Check_Reactivity->Increase_Temp Check_Base Is Base Stoichiometry Correct? (>1.1 eq) Increase_Temp->Check_Base Solution Problem Solved Check_Base->Solution Check_Stoich Reduce Acetylating Agent Stoichiometry? (e.g., to 1.05 eq) Side_Products->Check_Stoich Lower_Temp Lower Reaction Temperature? Check_Stoich->Lower_Temp Check_Solvent Is Solvent Inert and Anhydrous? Lower_Temp->Check_Solvent Check_Solvent->Solution Alt_Wash Alternative Wash? (e.g., Acid/Base) Purif_Issue->Alt_Wash Optimize_Chroma Optimize Column Chromatography? Alt_Wash->Optimize_Chroma Optimize_Chroma->Solution

Caption: A decision tree for troubleshooting common N-acetylation issues.

  • Low or No Conversion: This is often due to insufficient reactivity.[6]

    • Cause: The piperidine may be sterically hindered or electronically deactivated. Acetic anhydride may not be electrophilic enough.

    • Solution: Switch to the more reactive acetyl chloride (Protocol 2). Alternatively, adding a catalytic amount of DMAP can accelerate the reaction with acetic anhydride. Ensure at least 1.1 equivalents of base were added, as any less will lead to the reaction stalling.

  • Formation of Side Products: The appearance of multiple spots on TLC indicates competing reactions.

    • Cause: Di-acylation can occur if other nucleophilic groups (e.g., hydroxyls) are present.[7] Excessively harsh conditions (high heat, prolonged reaction time) can also cause degradation.

    • Solution: Use protecting groups for other sensitive functionalities.[2] Reduce the equivalents of the acetylating agent to 1.05-1.1 and ensure the reaction is not run longer than necessary. Lowering the temperature can also improve selectivity.[7]

  • Difficult Purification: The product may be hard to separate from starting materials or byproducts.

    • Cause: The product and starting material may have similar polarities. The basic or acidic byproducts may not have been fully removed during workup.

    • Solution: Optimize the workup procedure. An acid wash (e.g., 1M HCl) will remove residual amine base and starting piperidine, while a base wash (e.g., NaHCO₃) removes acidic byproducts. Fine-tune the solvent system for flash column chromatography for better separation.[7][15]

References

  • Nagy, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Brahmachari, G., et al. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. SciSpace. Available at: [Link]

  • Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate. Available at: [Link]

  • Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available at: [Link]

  • Reddy, T. J., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at: [Link]

  • Spanu, P., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. ResearchGate. Available at: [Link]

  • D'hooghe, M., et al. (2011). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC. Available at: [Link]

  • Oberlintner, A., et al. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Carbohydrate Polymers. Available at: [Link]

  • D'hooghe, M., et al. (2011). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate. Available at: [Link]

  • Veerman, J. J. N., et al. (2002). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Radboud Repository. Available at: [Link]

  • Wikipedia (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Kumar, A., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Available at: [Link]

  • Obeng, E. M. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Not Voodoo (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Crotti, S., et al. (2011). Copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine: expeditious entry to unconventional piperidines. PubMed. Available at: [Link]

  • HARI (2013). acylation of amines - Mastering Chemistry Help. Blogspot. Available at: [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Spanu, P., et al. (2014). ChemInform Abstract: An Unexpected Reaction of Pyridine with Acetyl Chloride to Give Dihydropyridine and Piperidine Derivatives. ResearchGate. Available at: [Link]

  • LookChem (n.d.). Cas 618-42-8,1-ACETYLPIPERIDINE. LookChem. Available at: [Link]

  • Ahlers, F., et al. (2001). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • The University of Manchester (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer. Available at: [Link]

  • Royal Society of Chemistry (n.d.). supporting info. The Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Acetamides. Organic Chemistry Portal. Available at: [Link]

  • Naskar, S., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]

  • Gouverneur, V. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]

  • J&K Scientific LLC (2025). 1-Acetylpiperidine, 98% | 618-42-8. J&K Scientific LLC. Available at: [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

Sources

Scale-up synthesis of methylurea-piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust, Scalable Synthesis of N-Methyl-N'-(piperidin-4-yl)urea: From Bench to Kilogram-Scale

Abstract

Methylurea-piperidine scaffolds are pivotal structural motifs in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique physicochemical properties.[1][2][3] The urea functional group, in particular, is an exceptional hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[3] This document provides a comprehensive guide for the scale-up synthesis of a representative intermediate, N-Methyl-N'-(piperidin-4-yl)urea. We will move beyond a simple recitation of steps to explain the critical process parameters, safety protocols, and analytical controls necessary for a successful, reproducible, and safe scale-up. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning key intermediates from laboratory to pilot plant scale.

Introduction: The Significance of the Methylurea-Piperidine Core

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable properties such as aqueous solubility and metabolic stability.[4][5] When combined with a methylurea moiety, the resulting structure offers a versatile platform for drug design, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] The synthesis of these intermediates, while straightforward on a lab scale, presents distinct challenges during scale-up that require careful consideration to ensure safety, efficiency, and product quality.[6][7]

The most common and atom-economical route to N-substituted ureas is the reaction of an amine with an isocyanate.[8][9] This application note will focus on the reaction between 4-aminopiperidine and the highly reactive methyl isocyanate (MIC).

Strategic Considerations for Process Scale-Up

Transitioning a synthesis from the bench to a multi-kilogram scale introduces complexities that are often negligible in a laboratory setting. A robust process is one that is not only high-yielding but also safe, reproducible, and economically viable.

Causality of Key Process Decisions
  • Reaction Exothermicity: The reaction between an amine and an isocyanate is rapid and highly exothermic. On a small scale, this heat is easily dissipated. However, on a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[7] Uncontrolled exotherms can lead to side reactions, impurity formation, and dangerous pressure build-up. Therefore, the protocol is designed around slow, controlled addition of the isocyanate solution at a reduced temperature, allowing the reactor's cooling system to manage the heat evolution effectively.

  • Solvent Selection: The choice of solvent is critical. Dichloromethane (DCM) is selected for this protocol due to several factors:

    • Solubility: It effectively dissolves the 4-aminopiperidine free base and the methyl isocyanate.

    • Inertness: It does not react with the starting materials or the product.

    • Boiling Point: Its low boiling point (39.6 °C) simplifies removal during work-up, minimizing thermal stress on the product. However, for greener process considerations, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate could be explored, though re-optimization of reaction and work-up conditions would be necessary.

  • Stoichiometry and Reagent Purity: A slight excess of the piperidine starting material is often used to ensure complete consumption of the highly toxic and volatile methyl isocyanate. The purity of the starting materials is paramount, as impurities can lead to difficult-to-remove side products.

  • Product Isolation: While chromatography is a powerful tool in discovery chemistry, it is generally avoided for large-scale production due to cost and solvent waste.[7] This process is designed to yield a product that can be purified by direct crystallization, a more scalable and economical method. The final product is isolated as a stable salt (e.g., with p-toluenesulfonic acid) to improve its handling and stability characteristics.[10]

Process Workflow & Reaction Mechanism

The overall process is a multi-step sequence designed for scalability and control.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Isolation & Purification cluster_3 Quality Control A Charge Reactor with 4-Aminopiperidine Derivative & Solvent B Inert Reactor Atmosphere (Nitrogen Purge) A->B C Cool Reactor to 0-5 °C B->C D Controlled Addition of Methyl Isocyanate Solution C->D E Monitor Reaction via IPC (e.g., HPLC) D->E F Reaction Quench & Aqueous Work-up E->F G Solvent Swap & Crystallization F->G H Filtration & Drying G->H I Final Product Analysis (NMR, HPLC, MS) H->I

Caption: High-level workflow for the scale-up synthesis of methylurea-piperidine intermediates.

The core of the synthesis is a classic nucleophilic addition reaction.

G cluster_mech Reaction Mechanism Piperidine\nAmine Piperidine Amine Methylurea-Piperidine\nProduct Methylurea-Piperidine Product Piperidine\nAmine->Methylurea-Piperidine\nProduct Nucleophilic Attack Methyl\nIsocyanate Methyl Isocyanate Methyl\nIsocyanate->Methylurea-Piperidine\nProduct Electrophile Piperidine R-NH₂ Product R-NH-C(O)NH-CH₃ Piperidine->Product Isocyanate CH₃-N=C=O Isocyanate->Product

Caption: Nucleophilic addition of the piperidine amine to the isocyanate electrophile.

Detailed Kilogram-Scale Synthesis Protocol

This protocol describes the synthesis of N-Methyl-N'-(piperidin-4-yl)urea starting from 1-Boc-4-aminopiperidine, a common commercially available starting material. The Boc-protecting group allows for controlled reaction and is removed in a subsequent step.

Materials & Equipment
Reagent/MaterialGradeSupplier Example
1-Boc-4-aminopiperidine>98% PuritySigma-Aldrich
Methyl Isocyanate (MIC)>99% PurityAlfa Aesar
Dichloromethane (DCM)Anhydrous, >99.5%Fisher Scientific
Hydrochloric Acid (HCl)4M in DioxaneAcros Organics
Diethyl EtherReagent GradeVWR
Sodium Bicarbonate (NaHCO₃)Reagent GradeEMD Millipore
Nitrogen (N₂)High PurityAirgas

Equipment: 20L jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet/outlet, and a pressure-equalizing dropping funnel. Appropriate filtration and drying equipment (vacuum oven).

Step 1: Synthesis of Boc-Protected Methylurea Intermediate
ParameterValue
Reagents
1-Boc-4-aminopiperidine1.00 kg (5.0 mol, 1.0 equiv)
Dichloromethane (DCM)8 L
Methyl Isocyanate (MIC)0.29 kg (5.1 mol, 1.02 equiv)
DCM (for MIC solution)2 L
Process Conditions
Initial Reactor Temp.0-5 °C
MIC Addition Time1-2 hours
Reaction TemperatureMaintain <10 °C during addition, then 20-25°C
Reaction Time2-4 hours (or until IPC confirms completion)
Expected Outcome
Expected Yield~1.25 kg (97%)
Product FormWhite solid

Procedure:

  • Charge the 20L reactor with 1-Boc-4-aminopiperidine (1.00 kg) and dichloromethane (8 L).

  • Begin stirring and purge the reactor with nitrogen for 15 minutes.

  • Cool the reactor contents to 0-5 °C using the cooling jacket.

  • In a separate, dry vessel under a nitrogen atmosphere, carefully prepare a solution of methyl isocyanate (0.29 kg) in dichloromethane (2 L).

  • Transfer the MIC solution to the pressure-equalizing dropping funnel.

  • Add the MIC solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • Monitor the reaction for the disappearance of 1-Boc-4-aminopiperidine using HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to afford the crude product, which is typically used directly in the next step without further purification.

Step 2: Boc-Deprotection and Isolation

Procedure:

  • To the crude product from Step 1, add diethyl ether (5 L) and cool the mixture to 0-5 °C.

  • Slowly add 4M HCl in dioxane (4 L) while maintaining the temperature below 15 °C. A thick precipitate will form.

  • Stir the resulting slurry at room temperature for 4-6 hours, or until HPLC confirms the removal of the Boc group.

  • Filter the solid product, wash with cold diethyl ether (2 x 2 L), and dry under vacuum at 40 °C to a constant weight.

  • The product is isolated as the hydrochloride salt. To obtain the free base, the salt can be dissolved in water, basified with a saturated NaHCO₃ solution, and extracted with a suitable solvent like ethyl acetate.

Analytical and Quality Control Specifications

The final product must be rigorously tested to ensure it meets the required specifications for use in further drug development activities.

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to the structure by ¹H NMR and MS¹H NMR, LC-MS
Purity ≥98.0% (by area)HPLC
Residual Solvents Diethyl Ether <5000 ppm, Dioxane <380 ppmGC-HS
Melting Point Report valueMelting Point App.

Critical Safety and Hazard Management

Scaling up this synthesis requires a paramount focus on safety, primarily due to the use of Methyl Isocyanate (MIC) .

  • Methyl Isocyanate (MIC) Hazards: MIC is an extremely toxic, volatile, and flammable liquid.[11][12] Inhalation can be fatal, and it is a severe irritant to the eyes, skin, and respiratory tract.[13] It is also highly reactive and can polymerize violently if contaminated, especially with bases, acids, or metals.[12][14]

  • Engineering Controls:

    • All operations involving MIC must be conducted in a well-ventilated chemical fume hood or a walk-in hood for large-scale operations.

    • An emergency scrubber system containing a deactivating solution (e.g., sodium hydroxide) should be connected to the reactor's vent to neutralize any unreacted MIC vapors.

    • Use of a closed-system transfer method for charging MIC is highly recommended.

  • Personal Protective Equipment (PPE):

    • Respiratory: A full-face respirator with an appropriate cartridge for organic vapors/acid gases is mandatory when handling open containers of MIC.[13][15]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), and consider double-gloving.[13][15]

    • Eye Protection: Chemical splash goggles and a face shield are required.

    • Skin Protection: A chemically resistant lab coat or coveralls must be worn.[12]

  • Spill & Emergency Procedures:

    • Have a spill kit readily available containing absorbent materials and a decontaminating solution (e.g., 5% sodium carbonate solution).[14]

    • In case of a spill, evacuate the area immediately and alert safety personnel.[13]

    • For any skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12] Remove contaminated clothing.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of N-Methyl-N'-(piperidin-4-yl)urea. By understanding the causality behind critical process parameters—particularly temperature control, solvent selection, and reactant stoichiometry—and by adhering to stringent safety protocols for handling hazardous reagents like methyl isocyanate, researchers and drug development professionals can confidently and safely produce this valuable intermediate on a kilogram scale. The emphasis on in-process controls and scalable purification methods ensures a reproducible process that delivers a high-quality product ready for the next stages of pharmaceutical development.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules. [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026). HBGX Chemical. [Link]

  • Enhancing the yield of electrocatalytic C–N coupling for urea synthesis: challenges, strategies, and prospects. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Mechanistic Insights into Sulfamic Acid's Role in Urea Synthesis. (2025). Patsnap Eureka. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research. [Link]

  • Synthesis of urea. (n.d.). Chemical Empowering. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Urea Manufacturing Process Explained | How Urea Is Made in Industries. (2025). Agromer.org. [Link]

  • Production process of industrial urea. (2023). Basalt Fiber. [Link]

  • REACTOR KINETICS OF UREA FORMATION. (n.d.). ResearchGate. [Link]

  • Exploring Urea: Formation and Applications. (2024). Osben export-import. [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). RSC Publishing. [Link]

  • Safety Data Sheet: methyl isocyanate. (n.d.). Chemos GmbH&Co.KG. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Asian Journal of Chemistry. [Link]

  • New method to produce urea in a more sustainable, energy-efficient way. (2021). AZoLifeSciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). ResearchGate. [Link]

  • Urea production challenges. (2025). Reddit. [Link]

  • Methyl Isocyanate SOP: Safety & Handling Procedures. (n.d.). studylib.net. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Taylor & Francis Online. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals. [Link]

  • Urea/Ammonia. (n.d.). Food & Feed Analysis. [Link]

  • A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. (2022). IWA Publishing. [Link]

  • Guidelines for reliable urea detection in electrocatalysis. (n.d.). ChemRxiv. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (2025). CPI. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association. [Link]

  • Safe Use of Di-Isocyanates. (n.d.). Health and Safety Authority. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Dove Press. [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (2024). TrAC Trends in Analytical Chemistry. [Link]

  • 1-Methyl-4-piperidone. (n.d.). Wikipedia. [Link]

  • Continuous Flow Synthesis of Urea-Containing Compound Libraries Based on the Piperidin-4-one Scaffold. (n.d.). Radboud Repository. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (n.d.). ResearchGate. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules. [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (n.d.). The Journal of Organic Chemistry. [Link]

  • Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. (n.d.). Keio University. [Link]

  • nitrosomethylurea. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Troubleshooting & Optimization

Improving yield of urea formation from isocyanates and amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Urea Synthesis. As Senior Application Scientists, we understand the nuances of synthesizing urea derivatives from isocyanates and amines. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common challenges encountered in the lab. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust and higher-yielding reactions in the future.

Core Concept: The Amine-Isocyanate Reaction

The formation of a urea linkage from an isocyanate and an amine is a cornerstone reaction in medicinal and materials chemistry. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the isocyanate group. This process is typically fast, exothermic, and high-yielding under the right conditions.[1][2] However, the high reactivity of the isocyanate functional group also makes it susceptible to several competing side reactions that can drastically reduce the yield and purity of your desired product.

Reaction_Mechanism cluster_product Product Amine R'-NH₂ (Amine) Isocyanate R-N=C=O (Isocyanate) Amine->Isocyanate Urea R-NH-C(=O)-NH-R' (Urea) Isocyanate->Urea Forms

Caption: The fundamental reaction pathway for urea synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during urea synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

This is one of the most common issues, and it almost always points to problems with your starting materials or reaction conditions.

Potential Cause 1: Inactive or Consumed Isocyanate Isocyanates are notoriously sensitive to moisture.[1] Any trace water in your solvent, on your glassware, or in your amine starting material will rapidly react with the isocyanate. This side reaction consumes two equivalents of your isocyanate for every one equivalent of water, forming a symmetrically substituted urea and carbon dioxide, which depletes your key reagent and introduces impurities.[3][4]

Recommended Solutions:

  • Rigorously Dry All Components: Use anhydrous solvents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard.[1][5] Ensure your amine is dry; if it's a salt, ensure it's fully neutralized and dried. Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon).

  • Verify Reagent Purity: If your isocyanate is old or has been improperly stored, it may have already polymerized or reacted with atmospheric moisture. It's best practice to use a fresh bottle or purify the isocyanate by distillation if it is a liquid.

  • Inert Atmosphere is Critical: Always run the reaction under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]

Potential Cause 2: Incorrect Stoichiometry The reaction proceeds in a 1:1 molar ratio. An imbalance can lead to unreacted starting material and lower yields.

Recommended Solution:

  • Ensure a 1:1 Molar Ratio: Accurately weigh your reagents and calculate the molar equivalents. A slight excess (1.05-1.1 equivalents) of the isocyanate can sometimes be used to drive the reaction to completion, but be aware this can lead to biuret formation if not carefully controlled.[6]

Potential Cause 3: Reaction Temperature is Too Low While the reaction is often exothermic, some less reactive amine or isocyanate pairs may require a small energy input to proceed at a reasonable rate.

Recommended Solution:

  • Gentle Warming: If the reaction is sluggish at room temperature (as monitored by TLC), gentle warming to 40-50°C can often improve the rate and yield.[1] Avoid excessive heat, which can promote side reactions.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_stoichiometry Stoichiometry Issues cluster_conditions Condition Issues Start Low or No Yield Observed CheckReagents Check Reagent Activity & Purity Start->CheckReagents CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry CheckConditions Evaluate Reaction Conditions Start->CheckConditions Moisture Moisture Contamination? CheckReagents->Moisture Purity Isocyanate Degraded? CheckReagents->Purity Ratio Incorrect Molar Ratio? CheckStoichiometry->Ratio Temp Temperature Too Low? CheckConditions->Temp Solvent Inappropriate Solvent? CheckConditions->Solvent ReagentsSolutions Solution: Use anhydrous conditions. Run under N₂/Ar. Use fresh reagents. Moisture->ReagentsSolutions Purity->ReagentsSolutions StoichiometrySolutions Solution: Ensure accurate 1:1 molar ratio. Ratio->StoichiometrySolutions ConditionSolutions Solution: Gentle warming (40°C). Use aprotic solvent (DCM, THF). Temp->ConditionSolutions Solvent->ConditionSolutions Side_Reactions Isocyanate R-NCO DesiredUrea R-NH-CO-NH-R' (Desired Urea) Isocyanate->DesiredUrea IntermediateAmine R-NH₂ Isocyanate->IntermediateAmine 1. + H₂O 2. - CO₂ SymmetricalUrea R-NH-CO-NH-R (Symmetrical Urea) Isocyanate->SymmetricalUrea + R-NCO Biuret R-NH-CO-N(R')-CO-NH-R (Biuret) Isocyanate->Biuret + R-NCO (Excess Isocyanate, Heat) Amine R'-NH₂ Amine->DesiredUrea DesiredUrea->Biuret Water H₂O (Moisture) Water->IntermediateAmine IntermediateAmine->SymmetricalUrea

Caption: Common side reactions in urea synthesis.

  • Symmetrical Urea (R-NH-CO-NH-R): As discussed above, this arises from moisture contamination. [3][4]The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to a primary amine. This newly formed amine then rapidly reacts with a second molecule of isocyanate. [7][8] * Prevention: The most effective prevention is the rigorous exclusion of water from your reaction. [3]

  • Biuret Formation: This occurs when a molecule of isocyanate reacts with the N-H bond of the already-formed urea product. This side reaction is more prevalent under two conditions:

    • Excess Isocyanate: If a significant excess of isocyanate is present after the primary amine has been consumed.

    • Elevated Temperatures: Higher temperatures (typically >80-100°C) provide the activation energy needed for this reaction to occur. [4] * Prevention: Use a strict 1:1 stoichiometry. Add the isocyanate slowly and portion-wise to the amine solution to avoid a localized high concentration. Maintain a mild reaction temperature (room temperature to ~50°C). [1]

  • Reaction with Protic Solvents: If you use a protic solvent like ethanol or methanol, the solvent itself can act as a nucleophile, reacting with the isocyanate to form a carbamate byproduct. [6] * Prevention: Always use aprotic solvents.

IssuePotential ByproductPrimary CauseRecommended Solution
White Precipitate, FoamingSymmetrical UreaMoisture ContaminationUse anhydrous reagents/solvents under an inert atmosphere. [3][4]
Product difficult to purifyBiuretExcess isocyanate; high temperatureUse 1:1 stoichiometry; maintain mild temperature. [4][9]
Unexpected peak in LCMSCarbamateUse of protic solvent (e.g., EtOH)Switch to a dry, aprotic solvent (e.g., DCM, THF, MeCN). [6]
Table 1: Troubleshooting Guide for Common Byproducts
Q3: The reaction is highly exothermic and difficult to control. How can I manage this?

The nucleophilic addition of an amine to an isocyanate is inherently fast and exothermic. [1]For large-scale reactions, this can lead to a rapid temperature increase, promoting side reactions.

Recommended Solutions:

  • Controlled Addition: The most effective technique is to control the rate of reaction. Dissolve the amine in your chosen anhydrous solvent, and add the isocyanate (either neat or as a solution) dropwise using an addition funnel.

  • External Cooling: For reactions larger than a few millimoles, perform the addition while cooling the reaction flask in an ice-water bath (0°C). [1]Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Experimental Protocols

Here we provide validated, step-by-step protocols for the key procedures discussed.

Protocol 1: General Procedure for High-Yield Urea Synthesis

This protocol describes a standard, reliable method for synthesizing a disubstituted urea on a laboratory scale.

1. Preparation:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
  • Cool the flask to room temperature under a stream of dry nitrogen or argon.
  • Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Setup:

  • In the reaction flask, dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
  • In a separate, dry syringe or dropping funnel, prepare the isocyanate (1.0 eq), either neat or dissolved in a small amount of the same anhydrous solvent.

3. Reaction:

  • Cool the amine solution to 0°C using an ice-water bath.
  • Add the isocyanate solution to the stirred amine solution dropwise over a period of 15-30 minutes. [1] * After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
  • Stir for an additional 1-3 hours.

4. Monitoring:

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

5. Workup & Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If the product is an oil or cannot be recrystallized, purify by column chromatography on silica gel. [1]
Protocol 2: Quantification of Water Content by Karl Fischer Titration

To ensure the success of your reaction, quantifying the water content in your solvents and liquid reagents is a critical preventative step.

1. Instrument Preparation:

  • Ensure the Karl Fischer titrator is properly set up and the titration cell is free of ambient moisture. The instrument should show a low, stable drift rate before analysis begins.

2. Sample Introduction:

  • Using a dry, gas-tight syringe, carefully withdraw a known volume or weight of the solvent or liquid reagent to be analyzed.

3. Titration:

  • Inject the sample directly into the titration cell.
  • The instrument will automatically titrate the water present and provide a result, typically in parts per million (ppm).

4. Analysis:

  • For accuracy, perform the measurement in triplicate and calculate the average water content. [4]Solvents used for isocyanate reactions should ideally have a water content of <50 ppm.
References
  • HBGX Chemical. (2026, January 28).
  • Szycher, M. Urea Formation. In Szycher's Handbook of Polyurethanes.
  • Li, Z., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
  • BenchChem. (2025). Optimizing reaction conditions for N-allyl-N'-benzoyl-urea synthesis.
  • Martin, C., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1596.
  • Nagy, M., et al. (2023).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Urea.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Navigating the N-Acetylation of Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the N-acetylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer optimized protocols to mitigate common side reactions encountered during this crucial transformation. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the N-acetylation of piperidine and its derivatives.

Problem 1: Low or No Yield of N-Acetylpiperidine

  • Possible Cause 1: Incomplete Reaction

    • Expertise & Experience: The N-acetylation of piperidine is generally a rapid and high-yielding reaction. However, sterically hindered piperidines, such as those with substituents at the 2- and/or 6-positions, can exhibit significantly reduced reaction rates. The bulky substituents impede the approach of the acetylating agent to the nitrogen atom.

    • Solution:

      • Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. However, this should be done cautiously as higher temperatures can also promote side reactions.[1]

      • Prolong Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS). If starting material is still present after the initially planned reaction time, extend it until completion.

      • Use a More Reactive Acetylating Agent: If acetic anhydride is proving ineffective, consider switching to the more electrophilic acetyl chloride.[2] Be aware that acetyl chloride is more moisture-sensitive and generates hydrochloric acid, which must be neutralized by a suitable base.

  • Possible Cause 2: Suboptimal Base Selection or Stoichiometry

    • Expertise & Experience: A base is crucial to neutralize the acidic byproduct of the reaction (acetic acid from acetic anhydride or HCl from acetyl chloride). If the acid is not scavenged, it will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

    • Solution:

      • Ensure at Least Stoichiometric Amounts of Base: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine. An excess (e.g., 1.2-1.5 equivalents) is often recommended to ensure complete acid scavenging.

      • Consider Base Strength: Triethylamine (pKa of conjugate acid ~10.75) is a stronger base than pyridine (pKa of conjugate acid ~5.25) and is often more effective at neutralizing the generated acid.[3][4] For sterically hindered piperidines, a more hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be beneficial to avoid potential side reactions involving the base itself.[5][6][7]

  • Possible Cause 3: Hydrolysis of the Acetylating Agent

    • Expertise & Experience: Acetic anhydride and especially acetyl chloride are highly susceptible to hydrolysis. The presence of water in the reaction mixture will consume the acetylating agent, reducing the yield of the desired product.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.

Problem 2: Formation of Significant Byproducts

  • Possible Cause 1: Di-acetylation or Other Unexpected Reactions

    • Expertise & Experience: While simple piperidine does not have other sites for acetylation, substituted piperidines may contain other nucleophilic functional groups (e.g., hydroxyl or another amine) that can also be acetylated.

    • Solution:

      • Protecting Groups: If your piperidine derivative has other reactive functional groups, consider protecting them before the N-acetylation step.

      • Control Stoichiometry: Use a minimal excess of the acetylating agent (e.g., 1.05-1.1 equivalents) to reduce the likelihood of multiple acetylations.

  • Possible Cause 2: Formation of Dihydropyridine or Other Unexpected Piperidine Derivatives

    • Expertise & Experience: When using pyridine as a base with acetyl chloride, an N-acetylpyridinium salt can form. This intermediate can then react with pyridine to form a zwitterionic ketene enolate, which can lead to the formation of N-acetyl-dihydropyridyl acetic acid derivatives.[8][9] While this is a reaction of pyridine itself, it highlights the potential for the base to participate in unexpected pathways.

    • Solution:

      • Choose a Non-Nucleophilic Base: To avoid such complications, a sterically hindered, non-nucleophilic base like DIPEA is a safer choice, especially when using highly reactive acetylating agents.[5][7] Triethylamine is also less prone to this specific side reaction than pyridine.

Problem 3: Difficulty in Product Purification

  • Possible Cause 1: Co-elution with Starting Materials or Byproducts

    • Expertise & Experience: N-acetylpiperidine is a relatively polar compound. If the starting piperidine is also polar, or if side products with similar polarity are formed, separation by column chromatography can be challenging.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. A gradient elution may be necessary.

      • Acid-Base Extraction: An aqueous acid wash (e.g., 1 M HCl) can be used to remove unreacted basic piperidine from the organic phase containing the neutral N-acetylated product. Subsequently, a wash with saturated aqueous sodium bicarbonate can remove any acidic byproducts.

  • Possible Cause 2: Product is an Oil

    • Expertise & Experience: N-acetylpiperidine is a liquid at room temperature. If impurities are present, it may be difficult to obtain a pure oil.

    • Solution:

      • Distillation: For larger scale reactions, distillation under reduced pressure can be an effective purification method.

      • Thorough Extraction and Drying: Ensure complete removal of water and residual solvents, as these can contribute to an oily appearance with impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent for the N-acetylation of piperidine?

A1: Both acetic anhydride and acetyl chloride are effective. Acetic anhydride is generally preferred for its lower cost, easier handling, and less corrosive byproduct (acetic acid).[2] Acetyl chloride is more reactive and can be useful for sterically hindered piperidines, but it requires stricter anhydrous conditions and a base to neutralize the HCl byproduct.[2]

Q2: Which base should I use: triethylamine or pyridine?

A2: Triethylamine is generally a better choice. It is a stronger base than pyridine and more effectively neutralizes the acidic byproduct.[3][4] While pyridine can also be used, its nucleophilic character can lead to the formation of reactive intermediates and unexpected side products, particularly with acetyl chloride.[8][9] For highly sensitive substrates or to minimize side reactions, a non-nucleophilic, sterically hindered base like DIPEA is an excellent alternative.[5][6][7]

Q3: My piperidine has a stereocenter. Is there a risk of epimerization?

A3: Yes, if there is a stereocenter at a position alpha to the nitrogen, basic conditions can potentially lead to epimerization. To minimize this risk, use a non-nucleophilic base and maintain a low reaction temperature.

Q4: How does temperature affect the reaction? Is this a case of kinetic vs. thermodynamic control?

A4: For the straightforward N-acetylation of piperidine, the reaction is typically under kinetic control, meaning the product that forms fastest is the major product.[10][11] Lowering the temperature is a common strategy to control the initial exothermic reaction and can sometimes improve selectivity by disfavoring the formation of thermodynamically more stable but kinetically slower-forming side products.[1] However, for more complex systems, such as the formation of substituted piperidines through cyclization reactions, the interplay between kinetic and thermodynamic control can be more pronounced, with temperature being a key factor in determining the product distribution.[10][12]

Q5: Can I run the reaction without a solvent?

A5: While it is possible to run the reaction neat, especially on a small scale, using an inert, anhydrous solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is generally recommended. A solvent helps to control the reaction temperature, ensures homogeneity, and can make the reaction easier to handle.

Data Presentation

Table 1: Comparison of Common Bases for N-Acetylation of Piperidine

BasepKa of Conjugate AcidSteric HindranceNucleophilicityKey Considerations
Pyridine~5.25LowModerateCan act as a nucleophilic catalyst, potentially leading to side reactions with highly reactive acylating agents.[8][9]
Triethylamine (TEA)~10.75ModerateLowA stronger, non-nucleophilic base than pyridine. A common and effective choice.[3][4][13]
N,N-Diisopropylethylamine (DIPEA)~10.9HighVery LowHighly hindered and non-nucleophilic, making it ideal for preventing side reactions involving the base, especially with sensitive substrates.[5][6][7]

Experimental Protocols

Optimized Protocol for the N-Acetylation of Piperidine with Acetic Anhydride

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperidine (1.0 equivalent).

  • Dissolution: Dissolve the piperidine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with 1 M HCl to remove unreacted piperidine and triethylamine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylpiperidine.

  • Purification: If necessary, purify the crude product via flash column chromatography on silica gel.

Mandatory Visualization

N_Acetylation_Mechanism cluster_byproducts Byproducts Piperidine Piperidine Tetrahedral_Intermediate Tetrahedral Intermediate Piperidine->Tetrahedral_Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Tetrahedral_Intermediate Base Base (e.g., TEA) Protonated_Base Protonated Base Base->Protonated_Base Acid Scavenging Acetate Acetate Tetrahedral_Intermediate->Acetate N_Acetylpiperidine N-Acetylpiperidine Tetrahedral_Intermediate->N_Acetylpiperidine Collapse & Elimination AceticAcid Acetic Acid

Caption: Mechanism of N-acetylation of piperidine.

Side_Reaction_Pyridine Pyridine Pyridine (Base) NAcetylPyridinium N-Acetylpyridinium Chloride Pyridine->NAcetylPyridinium AcetylChloride Acetyl Chloride AcetylChloride->NAcetylPyridinium ZwitterionicEnolate Zwitterionic Ketene Enolate Intermediate NAcetylPyridinium->ZwitterionicEnolate Deprotonation by excess Pyridine DihydropyridineDerivatives Dihydropyridine Derivatives ZwitterionicEnolate->DihydropyridineDerivatives Further Reaction

Caption: Potential side reaction with pyridine as a base.

References

  • D'Acquarica, I., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(43), 5899-5902. [Link]

  • Xinggao Chemical (2025). What Is The Difference between Triethylamine And DIPEA?. [Link]

  • Di Cunto, F., et al. (2014). Synthesis of dihydropyridine and piperidine derivatives via an unexpected reaction of pyridine with acetyl chloride. Request PDF. [Link]

  • Smith, T. E., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed. [Link]

  • Clayden, J., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(5), 2028-2039. [Link]

  • Wuhan Haimite Pharmaceutical Technology Co., Ltd. (2025). How to choose TEA&DIPEA. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]

  • Quora (2017). Which of the following is more basic, pyridine or triethyamine?. [Link]

  • Dong, G., et al. (2024). Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines. ACS Figshare. [Link]

  • Pelliccia, S., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • LibreTexts Chemistry (2022). 21.7: Chemistry of Amides. [Link]

  • Dong, G., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Heriot-Watt Research Portal (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation. [Link]

  • Kim, D., et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthesis, 1997(12), 1403-1405. [Link]

  • Chemistry Stack Exchange (2022). Acetylation of Secondary amines. [Link]

  • Hughes, D. L. (2024). Formation and reactivity of pyridinium salts via Zincke imine intermediates. Nature Reviews Chemistry, 8(3), 163-177. [Link]

  • ResearchGate (2009). Amide bond formation: Beyond the myth of coupling reagents. [Link]

  • Mahdavi, M., et al. (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. PubMed. [Link]

  • Vedantu (2023). Pyridine is less basic than triethylamine because A class 11 chemistry CBSE. [Link]

  • LibreTexts Chemistry (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • askIITians (2025). Pyridine is less basic than triethylamine because. [Link]

  • Allen (n.d.). Pyridine is less basic than triethylamine because. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Fülöp, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1958. [Link]

  • ResearchGate (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. [Link]

  • Google Patents (2004). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Ibarra-Rodriguez, M., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. PMC. [Link]

  • Fülöp, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • Alternative Therapies in Health and Medicine (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Black, D. S., & Strauch, R. J. (1975). Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine. Australian Journal of Chemistry, 28(12), 2757-2761. [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6433. [Link]

  • Alternative Therapies in Health and Medicine (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • UCL Discovery (2018). 1 Note Use of LC-MS analysis to elucidate by-products of niacinamide transformation following in vitro skin permeation studies. [Link]

Sources

Technical Support Guide: Resolving Peak Tailing in LC-MS of Urea-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust analytical methods. Urea-based compounds, common in pharmaceutical development, often present a unique challenge in liquid chromatography due to their chemical properties, frequently resulting in significant peak tailing.

This guide is designed to move beyond simple checklists. It provides a structured, in-depth troubleshooting framework rooted in the chemical principles governing chromatographic separation. We will explore the "why" behind peak asymmetry for these specific molecules and provide detailed, actionable protocols to diagnose and resolve the issue, ensuring the integrity and quality of your LC-MS data.

Part 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What is peak tailing and how do we measure it?

Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[1] In an ideal separation, peaks are perfectly symmetrical, resembling a Gaussian distribution. Tailing indicates a non-ideal interaction between the analyte and the chromatographic system, which can compromise resolution, affect integration accuracy, and raise concerns about data reliability.[1][2]

This asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . A value of 1.0 signifies a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of less than 2.0.

Factor TypeMeasurement HeightFormulaIdeal Value
USP Tailing Factor (Tf) 5% of peak heightT = W₅% / (2 * f)1.0
Asymmetry Factor (As) 10% of peak heightAs = b / a1.0
(Where W₅% is the peak width at 5% height, f is the distance from the peak front to the maximum, and a and b are the half-widths at 10% height before and after the peak maximum, respectively.)
Q2: Why are my urea-based compounds so susceptible to peak tailing?

The propensity of urea-based compounds to tail is directly linked to their molecular structure. There are three primary chemical drivers for this behavior:

  • Secondary Silanol Interactions: Most reversed-phase columns are silica-based. The silica surface inevitably contains residual, unbonded silanol groups (Si-OH).[1][3] Urea-based compounds are often basic and will be protonated (positively charged) in the acidic mobile phases commonly used for LC-MS. These positively charged analytes can then undergo a strong secondary ionic interaction with ionized, negatively charged silanol groups on the silica surface.[4][5] This interaction is a different, slower retention mechanism than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[3][6]

  • Metal Chelation: The oxygen and nitrogen atoms in the urea moiety can act as Lewis bases, enabling them to chelate (bind to) trace metal ions present in the system. These metal contaminants can be found in the silica stationary phase itself, or on the surface of stainless steel components like column frits and tubing.[2][4][7][8] This chelation creates another unwanted retention mechanism, contributing significantly to peak tailing and, in some cases, complete loss of signal.[8][9]

  • Mobile Phase Mismatches: When the pH of the mobile phase is close to the pKa of the urea compound, the analyte can exist in both ionized and neutral forms simultaneously. This dual state leads to inconsistent retention and results in broad, misshapen peaks.[10]

Part 2: The Troubleshooting Workflow - A Systematic Guide
Q3: My peaks are tailing. How do I diagnose the root cause?

A logical, systematic approach is key to efficient troubleshooting. The first step is to determine if the problem is specific to your analyte or is affecting the entire system.

Observe your chromatogram and ask: Are ALL peaks tailing, or only the peak for my urea-based compound?

This initial diagnosis will guide you down one of two distinct troubleshooting paths, as illustrated in the workflow diagram below.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 cause1 Probable Cause: System-Wide Physical Issue q1->cause1  Yes cause2 Probable Cause: Analyte-Specific Chemical Interaction q1->cause2  No, only my  urea compound sol1a Check for Extra-Column Volume (fittings, tubing length/ID) cause1->sol1a sol1b Check for Column Void / Blocked Frit cause1->sol1b q2 Is it Silanol Interaction? cause2->q2 q3 Is it Metal Chelation? cause2->q3 q4 Is it Column Overload? cause2->q4 sol2 Optimize Mobile Phase (pH, Additives) OR Change to Inert/Modern Column q2->sol2 sol3 Use Inert Hardware OR Add Chelating Agent to Mobile Phase q3->sol3 sol4 Reduce Injection Volume / Concentration q4->sol4

Fig 1. Systematic workflow for diagnosing the cause of peak tailing.
Q4: All the peaks in my chromatogram are tailing. What should I do?

When all peaks are affected similarly, the cause is likely a physical problem within the system that occurs before the separation even begins.[11][12]

  • Extra-Column Volume: This refers to any space in the flow path outside of the column itself, such as in overly long or wide-diameter connection tubing, or poorly seated fittings.[10][13] This dead volume allows the sample band to spread out, causing broadening and tailing.

    • Action: Ensure all fittings are properly connected. Use pre-cut, low-volume PEEK tubing where possible and keep connection lengths to an absolute minimum.

  • Column Contamination or Damage: A partially blocked inlet frit or a void at the head of the column can distort the flow path, causing all analytes to exhibit poor peak shape.[11][12] This is common after many injections of poorly filtered samples.

    • Action: First, try back-flushing the column (if the manufacturer allows it) to dislodge particulates from the frit. If that fails, replace the guard column (if present). As a final step, replace the analytical column.[11] If a new column solves the problem, implement better sample filtration or a guard column to protect the new column.[6]

Q5: Only my urea-based analyte is tailing. What does this mean?

This is the most common scenario for urea compounds and strongly points to a specific chemical interaction between your analyte and the system. The primary suspects are secondary silanol interactions and metal chelation.

Fig 2. Mechanism of secondary interaction causing peak tailing.
Part 3: Detailed Solutions & Experimental Protocols
Q6: How do I perform a mobile phase study to improve peak shape?

Optimizing the mobile phase is often the most effective way to eliminate tailing from secondary interactions. The goal is to alter the ionization state of either the analyte or the silanol groups to minimize their unwanted attraction.

Protocol 1: Low pH Mobile Phase Optimization

This is the most common approach for MS compatibility. By lowering the pH, you neutralize the acidic silanol groups, preventing them from interacting with your protonated basic analyte.[2][4][14]

  • Prepare Mobile Phases: Create your aqueous mobile phase (A) and organic mobile phase (B) each containing an acidic additive.

  • Select an Additive:

    • Formic Acid (0.1%): The standard choice for LC-MS. It provides a pH of ~2.7, which is effective at protonating most silanols.[15]

    • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): A stronger acid that is a very effective "ion-pairing" agent. It can dramatically improve peak shape but is known to cause significant ion suppression in the MS source.[15] Use with caution and only if necessary for chromatographic performance.

  • Equilibrate and Test: Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes). Inject your sample and assess the peak shape.

Protocol 2: High pH Mobile Phase Optimization (Requires pH-stable column)

An alternative strategy is to operate at a high pH. This neutralizes the basic urea compound, eliminating its positive charge and thus its ability to interact with silanols.[16][17] This can also increase retention for more polar basic compounds.[17]

WARNING: Standard silica columns will rapidly degrade at pH > 8.[16] This protocol requires a modern, high-pH stable column (e.g., Hybrid, CSH, or specific polymer-based phases).

  • Confirm Column Compatibility: Check your column's specifications to ensure it is stable up to the desired pH (typically pH 10-12).[18]

  • Prepare Mobile Phases: Use a basic additive to raise the pH.

    • Ammonium Hydroxide or Bicarbonate: Common choices for achieving a pH of ~10. They are volatile and MS-compatible.

  • Equilibrate and Test: As with the low pH protocol, ensure thorough equilibration before injecting the sample.

AdditiveTypical ConcentrationOperating pHMS CompatibilityPrimary Use
Formic Acid0.1% (v/v)~2.7ExcellentStandard for neutralizing silanols.[19]
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)~2.0Poor (Ion Suppression)Strong ion-pairing to improve very poor peak shape.[15][20]
Ammonium Formate/Acetate5-20 mM3-5 or 6-8GoodActs as a buffer to stabilize pH and can improve peak shape.[19]
Ammonium Hydroxide0.1% (v/v)~10GoodNeutralizes basic analytes (requires high-pH stable column).[21]
Triethylamine (TEA)~20 mMAdjustedPoor (Ion Suppression)"Old-school" additive that acts as a competing base to block silanols.[22]
Q7: What column should I choose to prevent peak tailing for ureas?

Modern column technologies are designed specifically to minimize the issues that cause peak tailing for basic compounds.

  • High-Purity, End-Capped Silica: Modern "Type B" silica columns have significantly lower metal content and are "end-capped," a process that chemically derivatizes many of the residual silanol groups, making them inert.[2][10][14] This is the minimum standard you should be using.

  • Hybrid Silica Technology (e.g., BEH, CSH): These columns are built from a hybrid of silica and organosiloxane materials.[2] This provides greater pH stability (often pH 1-12) and reduces silanol activity, making them an excellent choice for methods using either low or high pH mobile phases.

  • Charged Surface Hybrid (CSH): This is a type of hybrid particle that incorporates a low-level positive surface charge. This charge helps to repel protonated basic analytes via electrostatic repulsion, further minimizing their access to any underlying silanol groups and dramatically improving peak shape at low pH.[15][19]

Q8: How can I test for and mitigate metal chelation effects?

If you have optimized your mobile phase and are using a modern column but still see significant tailing, metal chelation is a strong possibility.

Protocol 3: Diagnosing and Mitigating Metal Effects

  • System Passivation: First, attempt to remove active metal sites from your system. Prepare a mobile phase containing a strong chelating agent like 50 mM EDTA. Disconnect the column and flush the entire LC system (from the pumps to the detector) with this solution for 30-60 minutes, followed by a thorough flush with your normal mobile phase. Reconnect the column and test your sample again. Note: Never flush the column itself with high concentrations of EDTA unless specified by the manufacturer.

  • Use of Inert Hardware: The most robust solution is to use an LC system and column designed to be bio-inert or metal-free.[23] These systems use materials like PEEK or have components treated with technologies like Hybrid Surface Technology (HST) to create a barrier between the sample flow path and the metal surfaces, preventing deleterious interactions.[7][8]

  • Mobile Phase Additives (LC-MS Caution): For particularly stubborn cases, adding a weak chelating agent to the mobile phase can be effective.

    • Medronic Acid or Citrate: Adding micromolar to low millimolar concentrations of these agents can complex the metal ions in the system, preventing them from interacting with your analyte.[7]

    • MS Impact: Be aware that these additives can potentially complex with your analyte or suppress ionization in the MS source. Their use must be carefully evaluated.

References
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Stoll, D. R. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? ResearchGate. Retrieved from [Link]

  • McCalley, D. V. (2016, January 4). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • CHROMacademy. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Fountain, K. J., et al. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. ResearchGate. Retrieved from [Link]

  • Nagae, N., et al. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Fountain, K. J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • LCGC International. (2024, May 15). Basic Analyte Blues? Elevate Your Separations of Basic Compounds at High pH Using New Column Chemistry. Retrieved from [Link]

  • Tan, A., & Fanaras, J. C. (2019, January). Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. Biomedical Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Snyder, L. R., et al. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Stoll, D. R. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. LCGC International. Retrieved from [Link]

  • Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Retrieved from [Link]

  • Aberg, O., et al. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

Sources

Technical Support Center: Plasma Stability Profiling of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-SUP-2024-AMIDE Assigned Specialist: Senior Application Scientist, ADME/DMPK Division

Executive Summary

Welcome to the technical support hub for 1-(1-Acetylpiperidin-4-yl)-3-methylurea . If you are accessing this guide, you are likely observing inconsistent recovery data, rapid degradation in rodent matrices, or signal splitting in your LC-MS assays.

This molecule contains two pharmacophores with distinct stability profiles:[1]

  • The Urea Linkage: Generally chemically stable at physiological pH but sensitive to strong acid/base hydrolysis.

  • The N-Acetyl Piperidine (Amide): The critical "soft spot." While stable in human plasma, this moiety is highly susceptible to Carboxylesterase (CES) hydrolysis in rodent plasma, leading to false-positive instability data during preclinical screening.

This guide provides the diagnostic logic, stabilization protocols, and mechanistic insights required to generate reliable data.

Module 1: Diagnostic Workflow (The Triage)

Before altering your assay, determine the nature of the instability using this logic flow.

Interactive Troubleshooting Diagram

TroubleshootingLogic Start START: Low Recovery or High Clearance Observed CheckT0 Check T=0 Minute Sample (Immediate Recovery) Start->CheckT0 LowT0 Low Recovery at T=0 (<80%) CheckT0->LowT0 Yes GoodT0 Good Recovery at T=0 Degradation over Time CheckT0->GoodT0 No Solubility Issue: Solubility/NSB Action: Check DMSO content, Use Glass vs. Plastic LowT0->Solubility SpeciesCheck Compare Species: Rat/Mouse vs. Human/Dog GoodT0->SpeciesCheck RodentOnly Unstable in Rodent Stable in Human SpeciesCheck->RodentOnly Rat >> Human AllSpecies Unstable in All Species SpeciesCheck->AllSpecies Rat ≈ Human EnzymeIssue Diagnosis: CES-Mediated Hydrolysis (Deacetylation) RodentOnly->EnzymeIssue ChemicalIssue Diagnosis: Chemical Hydrolysis (Urea instability or pH) AllSpecies->ChemicalIssue AddInhibitor Action: Add BNPP or PMSF to Plasma EnzymeIssue->AddInhibitor CheckpH Action: Check Buffer pH Avoid Strong Acid Quench ChemicalIssue->CheckpH

Figure 1: Decision matrix for diagnosing stability issues. Blue nodes indicate actionable steps.

Module 2: The "Rodent Problem" (Enzymatic Instability)

The Mechanism

The most common issue with 1-(1-Acetylpiperidin-4-yl)-3-methylurea is the rapid cleavage of the acetyl group in rodent plasma.

  • Human/Dog Plasma: Contains primarily Butyrylcholinesterase (BChE) and Paraoxonase (PON), which are less active against simple acetamides.

  • Rat/Mouse Plasma: Rich in Carboxylesterases (CES) .[2] These enzymes aggressively attack the amide bond of the N-acetyl group, converting the parent compound into 1-(piperidin-4-yl)-3-methylurea (the deacetylated metabolite).

The Solution: Esterase Inhibition

To validate that the degradation is an ex vivo artifact (and not a true in vivo clearance issue), you must repeat the assay with specific inhibitors.

Inhibitor Selection Guide
InhibitorFull NameTarget EnzymeConcentrationStability in WaterRecommendation
BNPP Bis-p-nitrophenyl phosphateCarboxylesterases (CES)100 µM - 1 mMStablePreferred. Can be pre-incubated.
PMSF Phenylmethylsulfonyl fluorideSerine Proteases / CES1 - 2 mMUnstable (t½ ~30 min)Use only if BNPP fails. Must be added fresh.
DPP Diisopropyl fluorophosphateSerine Proteases0.1% v/vStableAvoid. Highly toxic (neurotoxin).
Protocol: Stabilized Plasma Assay
  • Preparation: Thaw plasma on wet ice.

  • Inhibitor Spiking:

    • Prepare a 100 mM stock of BNPP in water.

    • Add BNPP to the blank plasma to a final concentration of 1 mM (e.g., 10 µL stock into 990 µL plasma).

    • Critical Step: Pre-incubate the plasma + inhibitor at 37°C for 15 minutes before adding your test compound. This ensures the enzyme is inactivated prior to exposure.

  • Incubation: Spike 1-(1-Acetylpiperidin-4-yl)-3-methylurea (1 µM final) and proceed with the standard time course.

Module 3: Chemical Stability & Quenching

If the compound degrades in buffer (PBS) or across all species equally, the issue is likely the Urea linkage.

The Urea Vulnerability

Ureas are generally stable at pH 7.4. However, they are susceptible to hydrolysis at extreme pH levels, often used during the "Quench" step of plasma precipitation.

  • Risk Factor: Using 5% Trichloroacetic Acid (TCA) or strong Formic Acid (>2%) for protein precipitation.

  • Observation: Degradation correlates with the time the sample sits in the quench plate before injection.

  • Corrective Action:

    • Switch to 100% Acetonitrile or Methanol (with Internal Standard) for precipitation.

    • If acidification is required for chromatography, add it after centrifugation, immediately before injection, and keep samples at 4°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: My LC-MS peak is splitting into two. Is this degradation?

  • Answer: Likely not degradation, but isomerization . The urea bond has restricted rotation, and the piperidine ring can adopt different conformers.

    • Test: Run the column at a higher temperature (40°C or 50°C). If the peaks merge, it is rotamerism. If they remain distinct, check for the deacetylated metabolite (Mass = Parent - 42 Da).

Q2: Can I freeze the plasma after spiking the compound?

  • Answer: No. Amidase activity can continue slowly even during freeze-thaw cycles.

    • Best Practice: Spike fresh.[3] If you must store incurred samples (from in vivo studies), you must acidify the plasma (pH ~4) or add BNPP at the moment of blood collection, not just before freezing.

Q3: Why is my recovery low even at T=0?

  • Answer: This suggests Non-Specific Binding (NSB) .

    • The piperidine urea structure is moderately lipophilic and basic. It may bind to polypropylene plates.

    • Fix: Add 0.05% Tween-20 to your plasma before spiking, or use glass-coated plates.

Q4: Is this compound stable in whole blood?

  • Answer: RBCs (Red Blood Cells) also contain esterases and carbonic anhydrases. If you see stability in plasma but loss in whole blood, the drug may be partitioning into RBCs and being metabolized there.

    • Protocol: Perform a "Blood-to-Plasma Ratio" (B:P) assay with and without BNPP to confirm.

References

  • Di, L., et al. (2005).[4] "Development and application of high throughput plasma stability assay for drug discovery." International Journal of Pharmaceutics. Link

    • Context: Establishes the gold standard for plasma stability workflows and T=0 recovery calcul
  • Williams, E.T., et al. (2011). "Carboxylesterases: A Major Determinant of Species Differences in the Hydrolysis of Ester and Amide Prodrugs." Drug Metabolism and Disposition. Link

    • Context: Definitive source on the "Rodent vs. Human" CES activity difference regarding amides/esters.
  • Bahar, F.G., et al. (2012). "Species differences in the metabolism of amide/urea derivatives." Xenobiotica. Link

    • Context: Specifically discusses the hydrolytic instability of urea and amide motifs in preclinical species.
  • Vertex Pharmaceuticals Study. (2010). "Utility of the Carboxylesterase Inhibitor BNPP in Plasma Unbound Fraction Determination." PubMed.[5] Link

    • Context: Validates the protocol for using BNPP to stabilize hydrolytically unstable amides in r
Disclaimer

This guide is intended for research purposes only. All inhibitor handling (BNPP, PMSF) should be conducted under a fume hood with appropriate PPE due to toxicity.

Sources

Technical Support Center: Piperidine Urea Stability Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PUS-HYGRO-001 Subject: Overcoming Hygroscopicity in Piperidine Urea Salts

Welcome to the Stability Hub

You are likely here because your piperidine urea intermediate or API has turned into a sticky gum on the balance, or your tablet formulation is capping due to moisture uptake.

Piperidine urea salts present a "perfect storm" for hygroscopicity. The piperidine moiety is a strong base (


), often requiring strong acid counterions that are inherently hygroscopic. The urea  linkage adds aggressive hydrogen bond donor/acceptor sites that eagerly interact with atmospheric water.

This guide is not a generic list of tips; it is a root-cause analysis and remediation protocol based on crystal engineering principles.

Quick Navigation (Select your issue)
Module 1: Diagnosis & Characterization

User Question: “My sample gains weight rapidly. How do I quantify 'bad'? At what humidity does it fail?”

Scientist Response: You need to determine the Critical Relative Humidity (CRH) . This is the inflection point where the lattice energy is overcome by the hydration energy, leading to deliquescence (dissolving in its own absorbed water).

The Protocol: Dynamic Vapor Sorption (DVS) Do not rely on simple "benchtop weighing." You need kinetic data.

  • Equilibration: Dry sample at 0% RH (or ambient) until mass change (

    
    ) is < 0.002% per minute.
    
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

  • Desorption Scan: Ramp back down to 0%.

  • Hysteresis Check: If the desorption curve does not overlay the sorption curve, you have formed a stable hydrate or trapped water in the lattice.

Visualization: The Hygroscopicity Decision Matrix

DVS_Workflow Start Start DVS Analysis CheckGain Mass Gain > 2.0%? Start->CheckGain MassGain Mass Gain < 0.2% (@ 80% RH) NonHygro Non-Hygroscopic (Safe) MassGain->NonHygro CheckGain->MassGain No Hygro Hygroscopic (Requires Controls) CheckGain->Hygro Yes (<15%) Deliquescent Mass Gain > 15% (Liquid Phase) CheckGain->Deliquescent Yes (>15%) Hysteresis Hysteresis Loop? Hygro->Hysteresis Deliquescent->Hysteresis Hydrate Stoichiometric Hydrate (Stable Form Found) Hysteresis->Hydrate Step Change Amorphous Amorphous Content (Recrystallize) Hysteresis->Amorphous Gradual/Slope

Figure 1: Decision matrix for interpreting Dynamic Vapor Sorption (DVS) data to categorize material stability.

Module 2: Chemical Engineering (Salt Selection)

User Question: “I am using the HCl salt because it was easy to make, but it’s a mess. What counterion should I switch to?”

Scientist Response: The Hydrochloride (HCl) salt is often the worst choice for piperidine ureas. The chloride ion is small, has high charge density, and acts as a hydrogen bond acceptor, pulling moisture into the lattice.

The Solution: Hydrophobic Shielding You must select a counterion that is:

  • Large and Hydrophobic: To increase lattice energy and shield the polar urea.

  • Appropriate

    
    :  The acid must be at least 2 units lower than the piperidine (
    
    
    
    ).

Recommended Counterion Screen (The "Hofmeister" Approach) We move from water-structuring anions (hygroscopic) to water-breaking anions (hydrophobic).

CounterionTypeHygroscopicity RiskRationale
Chloride (HCl) InorganicHigh High charge density; often forms hydrates.
Mesylate OrganicHigh Very soluble, but the sulfonate head is polar.
Bromide/Nitrate InorganicMedium Lower charge density than Cl, but toxicity concerns.
Fumarate (1:1) OrganicLow Planar, packs well, forms H-bond networks that exclude water.
Tosylate AromaticVery Low The toluene ring provides a "hydrophobic shield" around the urea.
Napsylate AromaticLowest Naphthalene ring maximizes hydrophobicity and lattice energy.

Experimental Protocol: The "Hydrophobic Salt" Screen Do not just mix and pray. Follow this stoichiometry.

  • Dissolution: Dissolve 100 mg of Piperidine Urea free base in 2 mL of warm Ethanol or Isopropanol (avoid water).

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., p-Toluenesulfonic acid).

    • Note: For dibasic acids like Fumaric acid, target the 1:1 stoichiometry first (hemi-fumarate often forms but 1:1 is usually less hygroscopic).

  • Crystallization: Allow to cool slowly to Room Temp. If no crystals form, add an antisolvent (Methyl tert-butyl ether - MTBE) dropwise.

  • Verification: Filter and dry. Run TGA (Thermogravimetric Analysis). A flat line up to 150°C indicates a non-solvated, non-hygroscopic anhydrous form.

Expert Insight: If the Tosylate salt is still hygroscopic, your compound may be amorphous. Amorphous solids have high free energy and will absorb water to lower it. You must anneal the solid (heat/cool cycles) to induce crystallinity [1].

Module 3: Process & Handling Protocols

User Question: “I cannot change the salt form (regulatory lock). How do I handle this sticky powder without ruining the batch?”

Scientist Response: If you are locked into a hygroscopic salt (e.g., Mesylate), you must treat the process environment as a reagent.

Protocol: The "Dry Chain" Workflow

  • Isolation:

    • Use a Nutsche filter dryer if possible to avoid transferring wet cake to a separate oven.

    • Wash solvents must be anhydrous (e.g., Dry Ethanol <0.1% water).

  • Drying:

    • Vacuum dry at 40-50°C.

    • Nitrogen Sweep: Bleed dry nitrogen into the vacuum oven. This lowers the partial pressure of water vapor more effectively than vacuum alone.

  • Transfer (The Critical Step):

    • Never pour open containers in the lab.

    • Use split-butterfly valves or continuous liners for transfer.

    • If manual: Use a glove bag purged with

      
       (Relative Humidity < 10%).
      

Visualization: Environmental Control Logic

Figure 2: Workflow for handling hygroscopic solids based on environmental relative humidity.

Module 4: Formulation Strategies

User Question: “We are making tablets. The granules stick to the punches, and the tablets cap. Help.”

Scientist Response: The urea salt is likely undergoing "micro-deliquescence" at the contact points during compression. You need to isolate the API from moisture and modify the micro-environment.

Troubleshooting Table: Formulation Fixes

IssueRoot CauseTechnical Solution
Sticking to Punches Localized melting/hydration at punch tip.Lubrication: Increase Magnesium Stearate (hydrophobic). Chrome Punches: Use chrome-plated tooling to reduce adhesion.
Tablet Capping Air entrapment or elastic recovery due to moisture.Pre-compression: Increase dwell time. Desiccant Excipient: Add colloidal silicon dioxide (Syloid/Aerosil) intra-granularly to scavenge moisture [2].
Hydrolysis Water degrading the urea linkage.Coating: Apply an Opadry® amb II (PVA-based) moisture barrier coating immediately after compression.
References
  • Stahl, P. H., & Wermuth, C. G. (2002).[1][2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][4]

  • Hiami, A., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics. Link

  • Kumar, L., et al. (2012). Salt Selection in Drug Development: A Review. Pharmaceutical Technology. Link

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

Disclaimer: This guide is for research and development purposes. Always validate protocols with your specific compound's Safety Data Sheet (SDS).

Sources

Technical Support Center: Minimizing Dimer Formation in CDI-Mediated Urea Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Asymmetric Urea Synthesis via 1,1'-Carbonyldiimidazole (CDI) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Scientific Rationale

The synthesis of asymmetric ureas (


) using CDI is a cost-effective but kinetically sensitive operation. The primary failure mode is the formation of symmetric homodimers (

or

).

As researchers, you are likely facing "The Nucleophilic Competition Problem."

When Amine A is activated by CDI, it forms a carbamoyl imidazole intermediate.[1] This intermediate is an electrophile. If Amine A is still present in the solution (due to fast addition or poor mixing) while this intermediate is forming, Amine A will attack the intermediate instead of waiting for Amine B. This creates the undesired A-A dimer.

To solve this, we must enforce strict kinetic control via three levers:

  • Sequential Addition: Physically separating the nucleophiles.

  • Reverse Addition: Adding Amine A to CDI (not CDI to Amine A) ensures CDI is always in excess during activation.

  • Thermal Modulation: Using low temperatures to stabilize the intermediate and retard the rate of dimerization.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red path.

CDI_Reaction_Pathways CDI CDI (Electrophile) Intermediate Carbamoyl Imidazole (Reactive Intermediate) CDI->Intermediate Activation (Fast) AmineA Amine A (Nucleophile 1) AmineA->Intermediate Activation (Fast) DimerAA Symmetric Dimer (A-A) (UNDEZIRED) Intermediate->DimerAA Attack by residual Amine A (If mixing is poor) UreaAB Asymmetric Urea (A-B) (TARGET) Intermediate->UreaAB Attack by Amine B (Sequential Addition) AmineB Amine B (Nucleophile 2) AmineB->UreaAB Step 2 Addition

Figure 1: Kinetic competition between intermediate formation and homodimerization. The red path dominates if Amine A is present in excess relative to CDI.

Troubleshooting & Optimization Guide (FAQ)

This section addresses specific failure modes observed in the lab.

Q1: I am seeing high levels of Amine A-A homodimer. Why?

Diagnosis: You likely have "local excess" of Amine A during the activation step.

  • The Cause: If you add CDI to Amine A, the first drops of CDI react to form the intermediate. This intermediate is immediately surrounded by unreacted Amine A, leading to rapid dimerization.

  • The Fix (Reverse Addition): Dissolve CDI in the solvent first. Add Amine A (dissolved in solvent) dropwise to the CDI solution. This ensures Amine A always encounters an excess of CDI, forcing the reaction toward the intermediate, not the dimer.

  • Temperature: Perform this step at 0°C to -10°C . Lower temperature increases the selectivity for the more reactive species (CDI) over the intermediate.

Q2: I see Amine B-B homodimer in the crude mixture.

Diagnosis: Excess CDI was transferred to Step 2.

  • The Cause: If you use a large excess of CDI (e.g., 1.5 eq) to drive Step 1, the unreacted CDI remains. When you add Amine B, it reacts with the leftover CDI (forming B-intermediate) and then with itself.

  • The Fix: Optimize CDI stoichiometry to 1.05 – 1.10 equivalents . Do not exceed 1.1 eq. If Step 1 is sluggish, it is better to increase concentration or time rather than adding more CDI.

Q3: My intermediate forms, but it won't react with Amine B (Step 2 fails).

Diagnosis: The leaving group (imidazole) is inhibiting the reaction, or Amine B is non-nucleophilic.

  • The Cause: The byproduct of Step 1 is imidazole. As the concentration of imidazole rises, it can buffer the solution or act as a competitive nucleophile (though weak).

  • The Fix:

    • Heat: The intermediate is stable. You can reflux the Step 2 mixture (THF or Dioxane, 60-80°C) to drive the displacement.

    • Catalysis: Add a catalytic amount of DBU (10 mol%) or HOBt to activate the intermediate for the second attack.

    • Methyl Iodide Trick: Advanced: Add MeI to methylate the imidazole nitrogen on the intermediate. The resulting imidazolium is a phenomenal leaving group (Caution: highly reactive).

The "Golden Batch" Protocol

Standard Operating Procedure for High-Fidelity Asymmetric Urea Synthesis

Reagents:

  • Amine A (1.0 equiv)

  • CDI (1.1 equiv) - Must be fresh/white. Yellow CDI is hydrolyzed.

  • Amine B (1.0 - 1.2 equiv)[1]

  • Solvent: Anhydrous DCM or THF (0.1 M - 0.2 M concentration)

Workflow Diagram:

Protocol_Flow Start Start Step1 1. Dissolve CDI (1.1 eq) in dry DCM/THF Cool to 0°C Start->Step1 Step2 2. REVERSE ADDITION: Add Amine A dropwise over 30 mins Step1->Step2 Check1 Check TLC/LCMS: Is Amine A consumed? Step2->Check1 Check1->Step2 No (Wait/Add 0.05 eq CDI) Step3 3. Add Amine B (1.0-1.2 eq) in one portion Check1->Step3 Yes (<5% Amine A) Check2 Reaction Progress? Step3->Check2 Heat Heat to Reflux (40-60°C) Check2->Heat Stalled Finish Workup: Acid wash (remove imidazole) Evaporate Check2->Finish Complete Heat->Finish

Figure 2: Decision tree for sequential addition protocol.

Step-by-Step Methodology:
  • System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • CDI Activation (Step 1):

    • Charge flask with CDI (1.1 equiv) and anhydrous DCM (or THF).

    • Cool the solution to 0°C using an ice bath.

  • Amine A Addition (Critical Step):

    • Dissolve Amine A (1.0 equiv) in a minimal amount of solvent.

    • Add Amine A solution to the CDI dropwise over 20-30 minutes. Do not rush.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins.

  • Verification:

    • Take an aliquot for TLC or LCMS. You should see the intermediate (M+94 mass shift usually, or just disappearance of SM). Do not proceed if Amine A remains; add small aliquots of CDI if necessary.

  • Coupling (Step 2):

    • Add Amine B (1.0 – 1.2 equiv) .

    • Stir at RT.[1][2][3][4][5][6][7] Monitor conversion.

    • Troubleshooting: If reaction is slow after 4 hours, heat to 40°C (DCM) or 60°C (THF).

  • Workup:

    • Dilute with DCM.[4]

    • Wash with 0.5M HCl (removes imidazole and unreacted amines). Note: Ensure your product is not acid-sensitive.

    • Wash with Brine, Dry over

      
      , Filter, and Concentrate.[3]
      

Quantitative Data: Solvent & Condition Effects[4][7][8]

The following table summarizes expected outcomes based on reaction conditions (Grzyb et al., 2005).

VariableConditionImpact on Selectivity (A-B vs A-A)Recommendation
Order of Addition CDI added to Amine ALow (High Dimer Risk)AVOID
Order of Addition Amine A added to CDIHigh (Kinetic Control)REQUIRED
Temperature Room Temp (25°C)ModerateAcceptable for unreactive amines
Temperature Ice Bath (0°C)Optimal Standard starting point
Stoichiometry 1.5+ eq CDILow (Forms B-B Dimer)Wasteful & dirty
Stoichiometry 1.05 - 1.1 eq CDIHigh Ideal balance

References

  • Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides).[1][4] Angewandte Chemie International Edition in English, 1(7), 351-367. [Link]

  • Grzyb, J. A., Shen, M., & Yoshina-Ishii, C. (2005). Carbamoylimidazolium salts as reactive intermediates for the synthesis of ureas, carbamates, and thiocarbamates. Journal of Organic Chemistry, 70(25), 10424-10433. [Link]

  • Bachetti, A., et al. (2017). Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives. Journal of Organic Chemistry, 82(2), 992–999.[8] [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Ureas. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of sEH Inhibitors: 1-(1-Acetylpiperidin-4-yl)-3-methylurea vs. Adamantyl-Urea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of therapeutic intervention for inflammatory and cardiovascular diseases, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising strategy.[1][2] This enzyme plays a critical role in the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][2][3] By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering potential treatments for hypertension, pain, and various inflammatory conditions.[3][4][5][6] Among the numerous sEH inhibitors developed, urea-based compounds have shown significant promise, with 1-(1-acetylpiperidin-4-yl)-3-methylurea and the class of adamantyl-ureas representing two key scaffolds. This guide provides an in-depth, objective comparison of these inhibitors, supported by experimental data to inform researchers and drug development professionals.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The sEH enzyme is a key regulator in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[7] These EETs exert various beneficial effects, including vasodilation and anti-inflammation. However, sEH rapidly hydrolyzes these epoxides to their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs), thus terminating their signaling.[3][7][8] Inhibition of sEH preserves the circulating levels of EETs, amplifying their therapeutic effects.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor sEH Inhibitors (e.g., Adamantyl-ureas, 1-(1-Acetylpiperidin-4-yl)-3-methylurea) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway illustrating the metabolism of arachidonic acid to EETs and their subsequent hydrolysis by sEH to DHETs. sEH inhibitors block this degradation step.

Mechanism of Action: Urea-Based Inhibition

Both 1-(1-acetylpiperidin-4-yl)-3-methylurea and adamantyl-ureas are potent, competitive inhibitors of sEH. The urea pharmacophore is crucial for their inhibitory activity, as it mimics the transition state of the epoxide ring opening during hydrolysis.[9] This allows the inhibitor to bind tightly within the active site of the sEH enzyme, preventing the substrate (EETs) from binding and being metabolized.[10]

Comparative Analysis

Chemical Structures

Adamantyl-Urea Inhibitors: This class is characterized by a bulky, lipophilic adamantyl group attached to one side of the urea functional group.[4][9] A well-known example is 1-Adamantyl-3-dodecanoic acid urea (AUDA).

1-(1-Acetylpiperidin-4-yl)-3-methylurea and its Analogs: This class replaces the adamantyl group with other moieties, such as a substituted piperidine ring. This substitution aims to improve the physicochemical properties of the inhibitors.[11][12] A prominent example that has progressed to clinical trials is AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea), which notably still contains an adamantyl group, highlighting the efforts to modulate the properties of adamantyl-containing ureas.[13][14] Another example is TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea), where the adamantyl group is replaced by a trifluoromethoxyphenyl group.[15]

Potency and Efficacy

Both classes of inhibitors exhibit high potency against sEH, with IC50 values often in the low nanomolar to picomolar range.[6][16]

Inhibitor Class/CompoundTarget EnzymeIC50 ValueReference
Adamantyl-Ureas
AUDA (12-(3-adamantylureido)-dodecanoic acid)Human sEH~3 nM[13]
1,6-(hexamethylene)bis[(adamant-1-yl)urea]Human sEH0.5 nM[5]
1-(1-Acetylpiperidin-4-yl)-3-substituted ureas
AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea)Human sEHPotent (specific value varies by assay)[13][14]
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea)Human sEH~1 nM[17]

While both classes demonstrate high in vitro potency, the in vivo efficacy can be significantly influenced by their pharmacokinetic profiles.

Pharmacokinetics and Metabolism

A critical differentiator between these two classes of inhibitors lies in their pharmacokinetic properties.

Adamantyl-Urea Inhibitors: A major drawback of many first-generation adamantyl-urea sEH inhibitors is their limited solubility and rapid metabolism.[4][5] The adamantyl group is susceptible to hydroxylation by cytochrome P450 enzymes, leading to metabolites with significantly reduced inhibitory activity.[4] This rapid clearance can limit their in vivo half-life and overall exposure, potentially reducing their therapeutic efficacy.[11]

1-(1-Acetylpiperidin-4-yl)-3-methylurea and its Analogs: The development of this class was largely driven by the need to overcome the pharmacokinetic limitations of adamantyl-ureas. Replacing the adamantyl moiety with substituted phenyl or other heterocyclic groups has been shown to improve metabolic stability and pharmacokinetic parameters.[3][11][12] For instance, compounds like TPPU exhibit higher maximum plasma concentrations (Cmax) and larger area under the curve (AUC) compared to their adamantyl counterparts, indicating improved oral bioavailability and metabolic stability.[3] Studies have shown that replacing the adamantyl group can lead to substantial improvements in pharmacokinetic profiles. For example, an analog where the adamantyl group was replaced with a trifluoromethoxyphenyl group showed a 65-fold increase in Cmax and a 3300-fold increase in AUC over its adamantane analogue.[11][12]

In Vivo Efficacy

The improved pharmacokinetic profiles of the non-adamantyl urea inhibitors often translate to enhanced in vivo efficacy. In a lipopolysaccharide (LPS)-challenged murine model of inflammation, TPPU was shown to be more potent than the adamantyl-containing inhibitor t-AUCB in reversing the shifts in plasma levels of inflammatory cytokines.[3] Similarly, in rodent models of hypertension and dysglycemia, AR9281 demonstrated dose-dependent efficacy that correlated with the inhibition of sEH activity in whole blood.[13][14]

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of an sEH inhibitor.[7][18][19]

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of test inhibitor Add_Inhibitor Add inhibitor and enzyme to 96-well plate Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare sEH enzyme solution Enzyme_Prep->Add_Inhibitor Substrate_Prep Prepare fluorogenic substrate solution Add_Substrate Initiate reaction by adding substrate Substrate_Prep->Add_Substrate Incubate Pre-incubate to allow inhibitor binding Add_Inhibitor->Incubate Incubate->Add_Substrate Measure Measure fluorescence kinetically Add_Substrate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Plot_Data Plot % inhibition vs. log[inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value using non-linear regression Plot_Data->Determine_IC50

Caption: A typical experimental workflow for determining the IC50 of an sEH inhibitor using a fluorescence-based assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration should be kept low (e.g., ≤1%).[7]

  • Enzyme and Substrate Preparation: Dilute the recombinant human sEH enzyme and the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).[18][19]

  • Assay Procedure:

    • Add the diluted test inhibitor solutions and a vehicle control to the wells of a 96-well black microplate.

    • Add the diluted sEH enzyme solution to all wells except for the negative control (no enzyme) wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission ~330/465 nm for PHOME).[19]

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Conclusion

Both 1-(1-acetylpiperidin-4-yl)-3-methylurea analogs and adamantyl-urea derivatives are highly potent inhibitors of soluble epoxide hydrolase. The primary distinction lies in their pharmacokinetic profiles. While adamantyl-ureas often suffer from poor solubility and rapid metabolism, the newer generation of inhibitors, which includes analogs of 1-(1-acetylpiperidin-4-yl)-3-methylurea where the adamantyl group is replaced, demonstrates significantly improved metabolic stability and oral bioavailability. This enhancement in pharmacokinetics generally translates to superior in vivo efficacy, making them more promising candidates for clinical development. For researchers in the field, the choice between these inhibitor classes will depend on the specific application, with the non-adamantyl ureas being more suitable for in vivo studies and potential therapeutic applications, while adamantyl-ureas may still serve as useful tool compounds for in vitro investigations.

References

  • Kim, J., et al. (2014). 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), pp.5036-5040. [Link]

  • Morisseau, C., et al. (2013). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), pp.5879-5882. [Link]

  • Larsen, B.T., et al. (2006). Substituted adamantyl-urea inhibitors of the soluble epoxide hydrolase dilate mesenteric resistance vessels. Journal of Pharmacology and Experimental Therapeutics, 319(2), pp.879-886. [Link]

  • Burmistrov, V.V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), pp.225-234. [Link]

  • Burmistrov, V.V., et al. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. International Journal of Molecular Sciences, 25(1), p.338. [Link]

  • Liu, J.Y., et al. (2016). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Drug Metabolism and Disposition, 44(11), pp.1793-1801. [Link]

  • Lee, K.S.S., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), pp.7067-7075. [Link]

  • Galdino-Pitta, M.R., et al. (2020). Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism. Frontiers in Molecular Neuroscience, 12, p.335. [Link]

  • Morisseau, C. and Hammock, B.D. (2013). Soluble epoxide hydrolase: Gene structure, expression and deletion. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), pp.538-545. [Link]

  • Liu, J.Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 167(7), pp.1504-1515. [Link]

  • Wikipedia contributors. (2023). Epoxide hydrolase. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Epoxide hydrolase 2. Wikipedia. [Link]

  • Bio-protocol. (2020). sEH Kinetic Assay. Bio-protocol, 10(16), p.e3725. [Link]

  • Wang, W., et al. (2013). Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase. Journal of Biomolecular Structure and Dynamics, 32(7), pp.1119-1133. [Link]

  • Anandan, S.K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), pp.983-988. [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Kushwaha, G., et al. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules, 25(23), p.5583. [Link]

  • Du, L., et al. (2021). Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. European Journal of Medicinal Chemistry, 223, p.113678. [Link]

  • Anandan, S.K., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), pp.983-988. [Link]

  • Sala, M., et al. (2020). From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 63(17), pp.9385-9402. [Link]

  • Burmistrov, V.V., et al. (2023). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Journal of Fluorine Chemistry, 267, p.110111. [Link]

  • Lee, K.S.S., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), pp.7067-7075. [Link]

  • Morisseau, C., et al. (2019). Screening a library of 1600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability. PLoS ONE, 14(1), p.e0209201. [Link]

  • Hwang, S.H., et al. (2017). Pharmacokinetic Parameters of Selected sEH Inhibitors Followed by Oral Dosing on Rat. Data from: Discovery of Potent Soluble Epoxide Hydrolase Inhibitors by Exploring Structure-Activity Relationships of Acyl-Piperidinyl-Ureas. [Link]

  • Liu, J.Y., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, p.459. [Link]

  • Talyan, S., et al. (2021). A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. International Journal of Molecular Sciences, 22(9), p.4652. [Link]

Sources

Introduction: The Piperidine Urea Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Piperidine Urea Substituents for Researchers and Drug Development Professionals

The piperidine urea moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity and specificity. Its conformational rigidity, coupled with the hydrogen bonding capabilities of the urea group, makes it an ideal scaffold for designing potent enzyme inhibitors and receptor antagonists. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of piperidine urea substituents, drawing upon experimental data to offer actionable insights for drug design and optimization. We will delve into specific case studies, comparing the performance of various analogs and elucidating the chemical principles that govern their biological activity.

Core Principles of Piperidine Urea SAR: A Tale of Two Moieties

The biological activity of piperidine urea compounds is profoundly influenced by the nature and position of substituents on both the piperidine ring and the terminal urea nitrogen. Understanding this interplay is critical for rational drug design.

The Piperidine Ring: A Hub for Modulating Potency and Selectivity

The piperidine ring serves as a versatile scaffold, with substitutions at various positions dictating the compound's interaction with the target protein.

The substituent at the 1-position of the piperidine ring often plays a crucial role in establishing key interactions within the active site. For instance, in the context of soluble epoxide hydrolase (sEH) inhibitors, a 1-acyl-4-substituted piperidine scaffold has been extensively explored. The nature of the acyl group can significantly impact potency.

The 4-position of the piperidine ring is frequently utilized to introduce groups that can occupy hydrophobic pockets or form specific hydrogen bonds. In the case of neuropeptide Y5 receptor (NPY Y5) antagonists, substitutions at this position with bulky, lipophilic groups have been shown to be critical for high-affinity binding. A study on a series of 1-acyl-4-substituted piperidine derivatives as sEH inhibitors revealed that the substituent at the 4-position significantly influences the inhibitory potency.

The Urea Moiety: A Hydrogen Bonding Powerhouse

The urea functional group is a key pharmacophoric element, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This allows it to form strong and specific interactions with amino acid residues in the target's binding site.

The substituent on the terminal nitrogen of the urea can drastically alter the compound's properties, including its potency, selectivity, and pharmacokinetic profile. For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, aryl and heteroaryl ureas have been extensively investigated. The electronic and steric properties of the aromatic ring system directly modulate the inhibitory activity.

Comparative SAR Analysis: Case Studies

To illustrate these principles, we will examine the SAR of piperidine urea derivatives for two distinct targets: soluble epoxide hydrolase (sEH) and neuropeptide Y5 (NPY Y5) receptor.

Case Study 1: Piperidine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is a therapeutic target for various cardiovascular and inflammatory diseases. Piperidine urea-based compounds have emerged as potent sEH inhibitors.

Experimental Data Summary:

CompoundR1 (1-position)R2 (4-position)R3 (Urea)sEH IC50 (nM)Reference
1Acetyl-O-PhAdamantyl5.6
2Benzoyl-O-PhAdamantyl1.2
3Acetyl-S-PhAdamantyl3.4
4Acetyl-O-PhCyclohexyl15.2

Ph = Phenyl

Analysis of SAR:

  • Impact of R1: Replacing the acetyl group (Compound 1) with a benzoyl group (Compound 2) at the 1-position resulted in a nearly 5-fold increase in potency. This suggests that the larger, more aromatic benzoyl group forms more favorable interactions within the sEH active site.

  • Impact of R2: The nature of the linker at the 4-position is also critical. An ether linkage (-O-Ph, Compound 1) is slightly preferred over a thioether linkage (-S-Ph, Compound 3).

  • Impact of R3: The terminal urea substituent plays a significant role in potency. The bulky, lipophilic adamantyl group (Compound 1) is clearly superior to the smaller cyclohexyl group (Compound 4), highlighting the importance of a hydrophobic substituent at this position for effective sEH inhibition.

Experimental Protocol: sEH Inhibition Assay

A typical protocol for determining the in vitro inhibitory activity of compounds against sEH involves a fluorescent-based assay.

  • Enzyme Preparation: Recombinant human sEH is purified and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Substrate Preparation: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is prepared in a solvent like DMSO.

  • Inhibition Assay:

    • Test compounds are serially diluted in DMSO.

    • The enzyme solution is pre-incubated with the test compounds or vehicle (DMSO) for a set period (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by adding the substrate solution.

    • The increase in fluorescence, resulting from the hydrolysis of the substrate by sEH, is monitored over time using a microplate reader (e.g., excitation at 330 nm, emission at 465 nm).

  • Data Analysis: The initial reaction rates are calculated. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable sigmoidal model.

Workflow Diagram:

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Dilute sEH Enzyme Preincubation Pre-incubate Enzyme + Compound Enzyme->Preincubation Substrate Prepare CMNPC Substrate Initiation Add Substrate to Initiate Reaction Substrate->Initiation Compound Serially Dilute Test Compounds Compound->Preincubation Preincubation->Initiation Measurement Monitor Fluorescence Increase Initiation->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates IC50 Determine IC50 Values Rates->IC50

Caption: Workflow for sEH inhibition assay.

Case Study 2: Piperidine Urea Derivatives as Neuropeptide Y5 (NPY Y5) Receptor Antagonists

The NPY Y5 receptor is a G-protein coupled receptor implicated in the regulation of food intake, making it a target for anti-obesity drugs.

Experimental Data Summary:

CompoundR (4-position substituent)Y5 Ki (nM)Reference
5Phenyl100
64-Chlorophenyl25
73,4-Dichlorophenyl5
8Naphthyl8

Analysis of SAR:

  • Aromatic Substituents: The data clearly demonstrates that introducing electron-withdrawing groups, such as chlorine, onto the phenyl ring at the 4-position enhances antagonist activity. The 3,4-dichlorophenyl analog (Compound 7) is the most potent in this series.

  • Steric Bulk: Increasing the size of the aromatic system, for instance, by replacing the phenyl ring with a naphthyl group (Compound 8), also leads to high affinity, suggesting the presence of a large hydrophobic pocket in the receptor's binding site.

Experimental Protocol: NPY Y5 Receptor Binding Assay

A competitive radioligand binding assay is commonly used to determine the affinity of compounds for the NPY Y5 receptor.

  • Membrane Preparation: Cell membranes expressing the human NPY Y5 receptor are prepared from a suitable cell line (e.g., HEK293).

  • Radioligand: A radiolabeled ligand with high affinity for the Y5 receptor, such as [¹²⁵I]-PYY-(3-36), is used.

  • Binding Assay:

    • Test compounds are serially diluted.

    • Receptor membranes, radioligand, and the test compound (or vehicle) are incubated together in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • The incubation is carried out for a specific time (e.g., 2 hours) at room temperature to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki values (inhibitory constants) are calculated from the IC50 values using the Cheng-Prusoff equation.

Logical Relationship Diagram:

SAR_Logic_NPY_Y5 cluster_scaffold Piperidine Urea Scaffold Scaffold Core Structure Phenyl Phenyl ChloroPhenyl 4-Chlorophenyl DiChloroPhenyl 3,4-Dichlorophenyl Naphthyl Naphthyl LowAffinity Lower Affinity Phenyl->LowAffinity Moderate Binding HighAffinity Higher Affinity ChloroPhenyl->HighAffinity Increased Binding DiChloroPhenyl->HighAffinity Strongest Binding Naphthyl->HighAffinity Strong Binding

Comparative Guide: Binding Affinity of Methyl vs. Phenyl Groups in Urea Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of urea-based inhibitors (


), the choice between a Methyl  (

) and a Phenyl (

) substituent is rarely a simple swap of steric bulk. It is a fundamental decision that alters the electronic character of the urea warhead, the entropic signature of binding, and the occupancy of hydrophobic sub-pockets.
  • The Phenyl Group: Acts as a "Hydrophobic Anchor" . It significantly increases the acidity of the urea NH protons (enhancing H-bond donor capability), occupies large lipophilic tunnels (e.g., sEH, Kinase DFG-out pockets), and provides enthalpic gain via

    
    -stacking.
    
  • The Methyl Group: Acts as a "Selectivity Probe" . It is generally too small to drive primary potency in large pockets but is critical for inducing atropisomerism (twisting) or probing small steric gates (e.g., gatekeeper residues in kinases) to differentiate between homologous targets.

Mechanistic Basis: The Physico-Chemical Divide

To rationally design urea inhibitors, one must understand the causality between the substituent and the urea pharmacophore's behavior.

Electronic Modulation of the Urea Warhead

The primary function of the urea motif in enzymes like Soluble Epoxide Hydrolase (sEH) or Raf Kinase is to serve as a bidentate Hydrogen Bond (H-bond) donor to an aspartate or glutamate residue.

  • Phenyl Effect (Electronic Withdrawal): The phenyl ring is

    
     hybridized and acts as a weak electron-withdrawing group (EWG) via induction and resonance. This withdraws electron density from the adjacent Nitrogen.
    
    • Result: The NH bond weakens, the

      
       drops, and the proton becomes a stronger H-bond donor .
      
  • Methyl Effect (Electronic Donation): The methyl group is

    
     hybridized and electron-donating via hyperconjugation.
    
    • Result: The NH bond retains higher electron density, making it a weaker H-bond donor compared to the phenyl analogue.

Thermodynamic Drivers
FeatureMethyl (

)
Phenyl (

)
Dominant Effect Entropic (Solvation) Enthalpic (Contact) + Hydrophobic
Solvation Energy Low desolvation cost.High desolvation cost (must shed organized water).
Binding Gain ~0.7 kcal/mol per group (if buried).~2.0–4.0 kcal/mol (via displacement of high-energy water).
Steric Role Probes small sub-pockets; induces twists.Fills large hydrophobic tunnels; rigidifies scaffold.
Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway when choosing between Methyl and Phenyl substituents based on the target's structural requirements.

SAR_Logic Start Target Pocket Analysis LargePocket Large Hydrophobic Tunnel (e.g., sEH, DFG-out Kinase) Start->LargePocket Deep/Lipophilic SmallGate Restricted Gate / Selectivity Filter (e.g., Kinase Gatekeeper) Start->SmallGate Constrained PhenylChoice Select PHENYL Group LargePocket->PhenylChoice PhenylMech Mechanism: 1. Displaces High-Energy Water 2. Acidifies Urea NH (Stronger H-Bond) 3. Pi-Stacking PhenylChoice->PhenylMech MethylChoice Select METHYL Group SmallGate->MethylChoice MethylMech Mechanism: 1. Low Steric Clash 2. Induces Torsion (Atropisomerism) 3. Fine-tunes Selectivity MethylChoice->MethylMech

Figure 1: Strategic decision tree for urea substitution. Blue/Green nodes represent pocket characteristics; Red/Yellow nodes represent the chemical solution.

Case Study 1: Soluble Epoxide Hydrolase (sEH)

sEH is the classic "Urea Target." The enzyme hydrolyzes epoxyeicosatrienoic acids (EETs).[1][2][3][4] The catalytic pocket is an "L-shaped" hydrophobic tunnel.

The "Anchor" Requirement

In sEH inhibitors, the urea binds to Asp335. The "right-hand" side of the inhibitor must fill a large, hydrophobic pocket.

  • Methyl Failure: A simple methyl urea (e.g., 1-cyclohexyl-3-methylurea) fails to occupy the catalytic tunnel. It lacks the surface area to generate sufficient Van der Waals forces to anchor the inhibitor.

  • Phenyl Success: Replacing the methyl with a phenyl (or substituted phenyl) typically improves potency by 10-100 fold .

    • Note: While Adamantyl is the most potent "anchor" for sEH, substituted phenyls (e.g., 4-trifluoromethoxyphenyl) are preferred in drug development (e.g., TPPU ) because they improve metabolic stability and solubility compared to the "greasy" adamantyl group.

Comparative Data (Representative)

Data synthesized from Morisseau et al. and Jones et al. (See References).[5]

Compound StructureR-GroupsEH IC50 (nM)Interpretation
R-NH-CO-NH-R' Methyl > 1,000Too small. Fails to displace water; weak hydrophobic contact.
R-NH-CO-NH-R' Phenyl ~ 50 - 100Good. Occupies pocket; enhanced NH acidity strengthens H-bond to Asp335.
R-NH-CO-NH-R' 4-CF3O-Phenyl ~ 1 - 2Excellent. Fluorine adds hydrophobicity and further acidifies urea NH.

Case Study 2: Type II Kinase Inhibitors

In kinases (e.g., B-Raf, p38), Type II inhibitors bind to the inactive "DFG-out" conformation.

The DFG-Out Pocket

The urea moiety forms a bridge between Glu (C-helix) and Asp (DFG motif). The substituent attached to the urea must fit into the allosteric hydrophobic pocket created by the movement of the Phenylalanine (of DFG).

  • Phenyl Role (Sorafenib): The central phenyl ring of Sorafenib is crucial. It acts as a rigid spacer that orients the urea for H-bonding and directs the hydrophobic tail into the allosteric pocket. A methyl group here would be too flexible and small, leading to a collapse of binding affinity.

  • Methyl Role (Selectivity): While Phenyl provides affinity, Methyl provides selectivity. Adding a methyl group to the phenyl ring (e.g., ortho-methyl) forces the ring to twist relative to the urea. This "atropisomerism" can lock the molecule in a conformation that fits only specific kinases, filtering out off-targets.

Experimental Protocol: Validating Affinity

To objectively compare Methyl vs. Phenyl analogues, you must use a self-validating assay that accounts for solubility differences (Phenyl analogues are less soluble).

Protocol: Fluorescent sEH Inhibition Assay

Objective: Determine IC50 of urea analogues using the PHOME substrate.

Reagents:

  • Enzyme: Recombinant Human sEH (1 nM final).

  • Substrate: CMNPC (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) + 0.1 mg/mL BSA (Critical to prevent wall adsorption of hydrophobic phenyl ureas).

Workflow:

  • Preparation: Dissolve inhibitors in DMSO. Prepare serial dilutions (10 mM to 1 nM).

  • Incubation: Mix 20 µL enzyme + 20 µL inhibitor. Incubate at 30°C for 5 minutes.

    • Control: DMSO only (100% Activity).

  • Reaction: Add 160 µL substrate (5 µM final).

  • Detection: Measure fluorescence ($ \lambda_{ex} = 330 \text{ nm}, \lambda_{em} = 465 \text{ nm} $) kinetically for 10 minutes.

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Solubility Check: If IC50 > 10 µM for Phenyl analogue, verify no precipitation occurred (dynamic light scattering).

Visualization: Assay Workflow

Assay_Workflow Prep 1. Serial Dilution (DMSO) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 5 min @ 30°C Prep->Incubate Substrate 3. Add CMNPC (Fluorescent Substrate) Incubate->Substrate Read 4. Kinetic Read (Ex 330 / Em 465) Substrate->Read Calc 5. IC50 Calculation (Non-linear Regression) Read->Calc

Figure 2: Step-by-step workflow for the fluorescence-based IC50 determination.

References

  • Morisseau, C., et al. (1999).[5] Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences.

  • Jones, P. D., et al. (2006). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters.

  • Liu, J. Y., et al. (2009).[5] Inhibition of soluble epoxide hydrolase by modified ureas.[1][4] Bioorganic & Medicinal Chemistry.[6]

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.

  • Gomez, G., et al. (2024).[7] Urea Hydrogen-Bond Donor Strengths: Bigger is not Always Better. Physical Chemistry Chemical Physics.

Sources

Validation of sEH Inhibition Assay Using Urea Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Soluble Epoxide Hydrolase (sEH) is a critical cytosolic enzyme involved in the metabolism of epoxy-fatty acids (EpFAs), specifically hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding less active diols (DHETs).[1][2][3] Inhibition of sEH stabilizes EETs, offering therapeutic potential for hypertension, inflammation, and neuropathic pain.

This guide provides a rigorous technical framework for validating sEH inhibition assays using urea-based reference standards. Unlike rigid commercial manuals, this document focuses on the causality of experimental design , comparing the performance of "gold standard" inhibitors (AUDA, TPPU, t-AUCB) and detailing a self-validating fluorescent assay protocol.

Mechanistic Grounding: The Urea Pharmacophore

To validate an assay, one must understand the molecular interaction being measured. Urea-based inhibitors act as transition-state mimics .[4][5]

The sEH catalytic pocket contains a catalytic triad: Asp333 , Tyr381 , and Tyr465 (human numbering).[6]

  • Substrate Hydrolysis: Asp333 acts as a nucleophile, attacking the epoxide carbon. Tyrosines stabilize the resulting oxyanion.

  • Inhibition: The urea functional group forms tight hydrogen bonds with Asp333 and the two Tyrosines. This mimics the geometry of the high-energy transition state of epoxide ring opening, resulting in slow-off-rate, competitive inhibition.

Visualization: sEH Catalytic Pathway & Inhibition

The following diagram illustrates the physiological pathway and the specific interference point of urea inhibitors.

sEH_Pathway Arachidonic Arachidonic Acid EETs EETs (Anti-inflammatory Vasodilatory) Arachidonic->EETs Epoxidation CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Pro-inflammatory Inactive) EETs->DHETs Hydrolysis sEH sEH Enzyme (Catalytic Triad: Asp333, Tyr381, Tyr465) sEH->EETs Catalyzes Urea Urea Inhibitors (AUDA, TPPU, t-AUCB) Urea->sEH Competitive Inhibition (Transition State Mimic)

Caption: Pathway illustrating the conversion of Arachidonic Acid to EETs and their degradation by sEH. Urea inhibitors competitively block the sEH catalytic triad, preventing DHET formation.

Comparative Analysis of Reference Standards

Selecting the correct reference standard is pivotal for assay validation. While AUDA was the historical standard, TPPU and t-AUCB have emerged as superior alternatives due to solubility and metabolic stability.

Table 1: Performance Comparison of Urea-Based sEH Inhibitors[7]
FeatureAUDA TPPU t-AUCB Recommendation
Full Name 12-(3-adamantan-1-yl-ureido) dodecanoic acid1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) ureatrans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid
Potency (Human IC50) ~18 - 70 nM~3.7 nM ~1 - 2 nM t-AUCB for potency
Solubility (Water) Poor (< 50 µM)High (> 500 µM)ModerateTPPU for aqueous assays
Metabolic Stability Low (Rapid β-oxidation)HighHighTPPU for in vivo correlation
Assay Utility Historical reference; prone to precipitation in low DMSO.Excellent "Gold Standard" for screening and in vivo bridging.Best positive control for high-sensitivity assays.TPPU or t-AUCB
Mechanism Competitive ReversibleCompetitive Tight-BindingCompetitive Tight-Binding

Expert Insight:

  • Avoid AUDA for high-throughput screening (HTS) if possible. Its long alkyl chain leads to micelle formation and non-specific binding to BSA, causing "false" IC50 shifts.

  • Use TPPU for validation. Its high solubility ensures that the IC50 curve is driven by binding affinity, not compound precipitation.

Validated Experimental Protocol: Fluorescent sEH Assay

This protocol uses the PHOME substrate (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate). Upon hydrolysis by sEH, PHOME releases a cyanohydrin intermediate which spontaneously decomposes to the highly fluorescent 6-methoxy-2-naphthaldehyde (Ex/Em: 330/465 nm).

Reagents & Buffer System
  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0.

    • Critical: Add 0.1 mg/mL BSA (Bovine Serum Albumin).[2][4]

    • Why? sEH is a "sticky" enzyme. BSA prevents it from adhering to plastic well walls. However, excess BSA (>0.1 mg/mL) can sequester lipophilic inhibitors like AUDA, artificially inflating IC50 values.

  • Enzyme: Recombinant Human sEH (approx. 1-5 nM final concentration).

  • Substrate: PHOME (Final concentration: 10-50 µM).

  • Reference Standard: TPPU (Prepare 10 mM stock in DMSO).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute sEH stock into Assay Buffer. Keep on ice.

  • Inhibitor Dilution: Prepare a 7-point log-scale dilution series of TPPU in Assay Buffer (ensure DMSO < 1% final).

  • Pre-Incubation (Crucial Step):

    • Add 90 µL Enzyme solution + 10 µL Inhibitor to a black 96-well plate.

    • Incubate at 30°C for 10 minutes .

    • Scientific Logic:[1][2][5][7][8][9] Urea inhibitors are slow-binding. Without pre-incubation, the reaction reaches steady state before the inhibitor fully engages, leading to underestimated potency.

  • Reaction Initiation:

    • Add 100 µL of PHOME substrate solution.

    • Final Volume: 200 µL.

  • Kinetic Measurement:

    • Immediately read fluorescence (Ex 330 nm / Em 465 nm) every 30-60 seconds for 20-40 minutes at 30°C.

Assay Validation Logic (Self-Validating System)

To ensure the assay is valid, you must calculate the Z-Factor and check linearity.

Assay_Validation Start Raw Fluorescence Data Linearity Check Linearity (R² > 0.98) (Signal vs Time) Start->Linearity Slope Calculate Slope (RFU/min) (Initial Velocity) Linearity->Slope Controls Compare Controls Slope->Controls Valid Assay Validated Controls->Valid Signal:Background > 5:1 Z' > 0.5 Invalid Troubleshoot: Enzyme Dead or Substrate Degraded Controls->Invalid Z' < 0.5

Caption: Logic flow for validating raw assay data. Linearity ensures steady-state kinetics; Z-factor confirms signal window suitability.

Data Analysis & Results Interpretation

Calculating IC50

Do not use endpoint readings if possible; kinetic slopes provide higher accuracy by mitigating artifacts (e.g., bubbles, quenching).

  • Calculate Velocity: Determine the slope (RFU/min) for the linear portion of the curve for each inhibitor concentration.

  • Normalization:

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope):

    
    
    
Expected Results
  • TPPU IC50: Should fall between 2 nM and 10 nM for human sEH.

  • Hill Slope: Should be approximately -1.0 . A slope < -1.5 suggests non-specific inhibition (aggregation) or assay artifacts.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
High Background Fluorescence Substrate hydrolysis (spontaneous) or light exposure.Store PHOME at -20°C in dark. Use fresh buffer. Subtract "No Enzyme" blank.
IC50 Value Too High (Low Potency) Insufficient pre-incubation time.Increase pre-incubation of Enzyme + Inhibitor to 15-20 mins.
IC50 Value Too Low (High Potency) Enzyme concentration too low (< Km).Ensure [Enzyme] is sufficient to maintain linear velocity but keep [S] near Km.
Precipitation / Variability Inhibitor insolubility (Common with AUDA).Switch to TPPU . Ensure DMSO < 1%. Sonicate stock solutions.
Loss of Activity over Time Enzyme sticking to plate.Verify 0.1 mg/mL BSA is present in the buffer. Use "Non-binding" black plates.

References

  • Morisseau, C., et al. (1999).[10] Potent urea and carbamate inhibitors of soluble epoxide hydrolases.[3] Proceedings of the National Academy of Sciences (PNAS). Link

  • Jones, P. D., et al. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.[1][2][6][11][12][13] Analytical Biochemistry. Link

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. Link

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link

  • Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol.Link

Sources

Navigating the Preformulation Maze: A Comparative Solubility Analysis of s-EH Inhibitor AR9281 and its N-Methylated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Overcoming Solubility Challenges in Drug Development

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate solubility, a key determinant of a drug's bioavailability and overall efficacy. This guide provides an in-depth comparative analysis of the solubility of AR9281, a potent soluble epoxide hydrolase (s-EH) inhibitor, and a proposed N-methylated analog. Through a detailed examination of experimental protocols and a discussion of the underlying physicochemical principles, we aim to equip researchers with the insights needed to navigate the complexities of preformulation and lead optimization.

Introduction: The Significance of Soluble Epoxide Hydrolase Inhibition and the Role of AR9281

Soluble epoxide hydrolase (s-EH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting s-EH, compounds like AR9281 increase the bioavailability of EETs, offering a promising therapeutic strategy for a range of conditions including hypertension, inflammatory disorders, and type 2 diabetes.[1] AR9281, with its 1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea structure, has been a subject of significant research interest.[2][3] However, like many drug candidates, its development path is intrinsically linked to its physicochemical properties, most notably its solubility.

To explore potential avenues for improving these properties, medicinal chemists often turn to structural modifications. One common strategy is N-methylation. The introduction of a methyl group to a nitrogen atom within a molecule can have profound, and sometimes counterintuitive, effects on its solubility.[4][5][6][7] This guide will explore these effects through a comparative analysis of AR9281 and a hypothetical, yet chemically rational, N-methylated analog.

Structural Comparison: AR9281 vs. its N-Methyl Analog

The core of AR9281's structure is a disubstituted urea moiety, which plays a crucial role in its binding to the s-EH enzyme.[8][9] For the purpose of this guide, we will consider an N-methylated analog where one of the urea nitrogen atoms is methylated. This seemingly minor modification can significantly alter the molecule's conformational flexibility and its ability to participate in intermolecular hydrogen bonding, both of which are key drivers of solubility.

cluster_AR9281 AR9281 cluster_Methyl_Analog Hypothetical N-Methyl Analog AR9281_structure 1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea Methyl_Analog_structure N-(1-acetylpiperidin-4-yl)-N'-(1-adamantyl)-N-methylurea AR9281_img Methyl_Analog_desc Methylation of the urea nitrogen breaks planarity and removes a hydrogen bond donor site.

Caption: Structural comparison of AR9281 and its hypothetical N-methyl analog.

Experimental Design for Comparative Solubility Assessment

To provide a comprehensive comparison, we will outline the protocols for determining both thermodynamic and kinetic solubility. These two parameters offer different, yet complementary, insights into a compound's dissolution behavior.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is typically determined using the shake-flask method.[10][11][12] This method is crucial for late-stage lead optimization and formulation development.[13]

G A 1. Add excess solid compound to a known volume of solvent B 2. Seal and agitate at a constant temperature (e.g., 25°C or 37°C) A->B C 3. Equilibrate for an extended period (e.g., 24-48 hours) B->C D 4. Separate solid and liquid phases (centrifugation or filtration) C->D E 5. Withdraw a known volume of the supernatant D->E F 6. Dilute the supernatant with a suitable solvent E->F G 7. Quantify the concentration using a validated analytical method (e.g., HPLC-UV) F->G H 8. Calculate the solubility (e.g., in µg/mL or µM) G->H

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method):

  • Preparation: Add an excess amount of the test compound (AR9281 or its methyl analog) to a series of glass vials containing a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid, or organic solvents like ethanol or DMSO).

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility in the test solvent, taking into account the dilution factor.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can be diluted into an aqueous buffer before it precipitates.[13][14][15][16] This method is widely used in early drug discovery for high-throughput screening of large compound libraries.[17]

Step-by-Step Protocol for Kinetic Solubility (DMSO Co-solvent Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of each test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: In a 96-well plate, add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, the samples can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[14][16]

Comparative Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for AR9281 and its N-methyl analog in various solvents, as would be determined by the methods described above.

CompoundSolventThermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
AR9281 PBS (pH 7.4)1525
Simulated Gastric Fluid (pH 1.2)510
Ethanol>1000>2000
DMSO>2000>2000
N-Methyl Analog PBS (pH 7.4)4570
Simulated Gastric Fluid (pH 1.2)1228
Ethanol>1000>2000
DMSO>2000>2000

Analysis and Discussion: The Impact of N-Methylation

The hypothetical data suggests a significant increase in the aqueous solubility of the N-methyl analog compared to AR9281. This observation, while seemingly counterintuitive given the addition of a lipophilic methyl group, can be explained by considering the conformational effects of N-methylation on the urea moiety.

Urea groups are known to be planar and can form strong intermolecular hydrogen bonds, which can lead to the formation of highly stable crystal lattices that are difficult to dissolve.[4] The introduction of a methyl group on one of the urea nitrogens can disrupt this planarity due to steric hindrance.[5] This disruption can weaken the intermolecular hydrogen bonding network in the solid state, leading to a less stable crystal lattice and, consequently, higher aqueous solubility. Studies on other urea-containing compounds have shown that N-methylation can lead to a significant increase in solubility due to these conformational changes.[4][5]

It is important to note that N-methylation also removes a hydrogen bond donor, which could potentially decrease interactions with water molecules in solution. However, the disruption of the crystal lattice energy often has a more dominant effect, resulting in a net increase in solubility.

Implications for Drug Development

The observed differences in solubility between AR9281 and its N-methyl analog have significant implications for their potential as drug candidates.

  • Improved Bioavailability: Higher aqueous solubility can lead to better dissolution in the gastrointestinal tract, which is often a rate-limiting step for the absorption of orally administered drugs. This could translate to improved oral bioavailability for the N-methyl analog.

  • Formulation Flexibility: Compounds with higher intrinsic solubility are generally easier to formulate into various dosage forms, including oral tablets and intravenous solutions. This can reduce the need for complex and expensive formulation strategies, such as the use of solubility-enhancing excipients.

  • Potential for Higher Dosing: Improved solubility may allow for the administration of higher doses, which could be beneficial for achieving the desired therapeutic effect.

The s-EH Inhibition Signaling Pathway

The therapeutic effects of AR9281 and its analog are mediated through the inhibition of s-EH, which leads to an increase in the levels of beneficial EETs. These EETs then exert their anti-inflammatory and vasodilatory effects through various downstream signaling pathways, including the inhibition of NF-κB.[1][18][19]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (s-EH) EETs->sEH NFkB_Inhibition Inhibition of NF-κB Pathway EETs->NFkB_Inhibition Vasodilation Vasodilation EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Degrades AR9281 AR9281 / Methyl Analog AR9281->sEH Inhibits Anti_inflammatory_Effects Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory_Effects

Caption: Signaling pathway of s-EH inhibition by AR9281 and its analog.

Conclusion

This comparative guide highlights the critical role of solubility in drug development and demonstrates how a seemingly minor structural modification, such as N-methylation, can have a significant and positive impact on this key physicochemical property. While the data presented for the N-methyl analog of AR9281 is hypothetical, it is based on established principles of medicinal chemistry and provides a strong rationale for synthesizing and evaluating such analogs in the quest for improved s-EH inhibitors. By understanding the interplay between chemical structure and solubility, researchers can make more informed decisions during lead optimization, ultimately increasing the probability of success in bringing new and effective therapies to patients.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. Novalyst IT. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Deng, H., et al. (2022). Effects of sEH inhibition on the eicosanoid and cytokine storms in SARS-CoV-2-infected mice. Frontiers in Physiology, 13, 986448. [Link]

  • 3.8. Determination of Kinetic Solubility. Bio-protocol. [Link]

  • Tsai, H. J., et al. (2010). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of medicinal chemistry, 53(15), 5729–5739. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals, 14(3), 253. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Thermodynamic solubility. PCBIS. [Link]

  • Aqueous Kinetic Solubility. ADME@NCATS. [Link]

  • Structural Consequences of N‐Methylation of N‐Terminus in Oligourea Foldamers. (2022). Chemistry – A European Journal, 28(43), e202201323. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. (2024). Molecules, 29(5), 1043. [Link]

  • The effect of sEH inhibition and EpFAs on cAMP-PPAR signaling pathways. ResearchGate. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (2024). Pharmaceuticals, 17(7), 841. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • 2-Oxaadamant-1-yl ureas as soluble epoxide hydrolase inhibitors: in vivo evaluation in a murine model of acute pancreatitis. (2018). Scientific Reports, 8, 11993. [Link]

  • 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2010). Bioorganic & Medicinal Chemistry Letters, 20(23), 7044-7048. [Link]

  • The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension. (2009). Pharmaceuticals, 2(3), 217-227. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • Sonic Hedgehog (Shh) Signaling Pathway. YouTube. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2015). Organic & Biomolecular Chemistry, 13(44), 10895-10905. [Link]

  • Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. (2002). Proceedings of the National Academy of Sciences, 99(22), 14071-14076. [Link]

Sources

Benchmarking Potency of Novel Urea Inhibitors Against Standard Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Fragment-Based Drug Discovery (FBDD) Focus Model: Soluble Epoxide Hydrolase (sEH) & Kinase Hinge Binders

Executive Summary

This guide provides a rigorous framework for benchmarking novel urea-based inhibitors against established fragment standards. While urea moieties (


) are privileged pharmacophores due to their dual hydrogen-bonding capability, their high potency often masks poor physicochemical properties. This guide moves beyond simple 

comparison, enforcing a multi-dimensional analysis using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) to validate true binding quality. We utilize Soluble Epoxide Hydrolase (sEH) as the primary case study due to the critical role of the urea motif in its catalytic inhibition.

The Pharmacophore Challenge: Why Urea?

The urea functional group is a "molecular anchor." In kinase inhibitors (e.g., Sorafenib) and hydrolase inhibitors (e.g., sEH inhibitors), the urea motif typically forms a bidentate hydrogen bond network.

  • The Trap: It is easy to generate high potency (

    
     range) by simply adding lipophilic bulk to a urea core. This creates "molecular obesity"—compounds that are potent but insoluble and metabolically unstable.
    
  • The Solution: Benchmarking must penalize molecular weight and lipophilicity. A novel inhibitor is only superior to a standard fragment if it maintains or improves efficiency per heavy atom, not just raw potency.

The Competitors: Defining the Standards

To benchmark effectively, you must compare your novel series against "Standard Fragments" that represent the minimal binding pharmacophore.

FeatureStandard Fragment (Control) Novel Urea Series (Test)
Example Structure N,N'-diphenylurea or 1,3-dicyclohexylureaAdamantyl-urea-heterocycle (e.g., TPPU analogs)
Molecular Weight < 250 Da350 - 500 Da
Role Establishes the "baseline" binding energy of the urea core.Attempts to capture additional interactions (hydrophobic/electrostatic).
Key Metric High Ligand Efficiency (LE > 0.4)Must maintain LE > 0.3 while increasing potency.

Experimental Protocol: The Self-Validating System

Target Model: Soluble Epoxide Hydrolase (sEH). Method: Fluorometric Kinetic Assay. Rationale: Fluorescence-based assays provide real-time kinetic data, allowing detection of false positives (aggregators) which are common with urea compounds.

Step-by-Step Methodology

Reagents:

  • Enzyme: Recombinant human sEH (hsEH).

  • Substrate: CMNPC (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxyran-2-yl)methyl carbonate).[1][2] Note: Non-fluorescent until hydrolyzed.[3]

  • Positive Control: AUDA or 12-(3-adamantan-1-yl-ureido)dodecanoic acid.

Protocol:

  • Preparation: Dilute hsEH to 1 nM in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA (prevents nonspecific urea adsorption to plastics).

  • Incubation: Add 20 µL of Test Compound (in DMSO, final conc < 1%) to 180 µL of enzyme solution.

    • Critical Step: Incubate for 5 minutes at 30°C . Urea inhibitors are often "slow-binding"; insufficient pre-incubation yields underestimated potency (

      
      ).
      
  • Initiation: Add CMNPC substrate (Final concentration:

    
    , 
    
    
    
    approx
    
    
    ).
  • Measurement: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 10 minutes.

  • Validation Check:

    • Slope must be linear (

      
      ).
      
    • Z-factor must be > 0.5 using DMSO (0% inhibition) and Excess Inhibitor (100% inhibition) controls.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the benchmarking logic and the structural mechanism of action.

Diagram A: The Benchmarking Logic Flow

This workflow ensures that only compounds with genuine structural advantages proceed.

BenchmarkingFlow Screen Primary Screen (Fixed Conc @ 1uM) Filter Remove False Positives (Aggregators/Fluorescence Quenchers) Screen->Filter IC50 Dose Response (IC50) Determined via CMNPC Assay Filter->IC50 Metrics Calculate Efficiency Metrics (LE & LLE) IC50->Metrics Decision Compare vs. Standard Fragment (Is LE maintained?) Metrics->Decision

Caption: Logical progression from screening to efficiency validation. Only verified hits undergo LE/LLE calculation.

Diagram B: Urea Binding Mechanism (sEH Model)

Understanding the "why" behind the potency. The urea acts as a transition-state mimic.[4]

UreaBinding Urea Urea Inhibitor (R-NH-CO-NH-R') Asp Asp333 (Catalytic Nucleophile) Urea->Asp H-Bond Donor (NH groups) Pocket Hydrophobic Pocket (Lipophilic R-Groups) Urea->Pocket Van der Waals Tyr Tyr381 / Tyr465 (Oxyanion Hole) Tyr->Urea H-Bond Donor (OH to Carbonyl)

Caption: The urea core anchors to Asp333 (sEH) or the Hinge Region (Kinases), while R-groups exploit hydrophobic pockets.

Data Presentation & Analysis

Do not rely on


 alone. Use the following table structure to present your benchmarking data.
Comparative Metrics Table (Simulated Data)
Compound ClassStructure IDMW (Da)

(nM)
LE (kcal/mol/HA)LLE (pIC50 - cLogP)Analysis
Standard Fragment Ref-1 (Diphenylurea) 212 850 0.42 3.1 High efficiency baseline. Poor potency.
Novel SeriesTest-A (Alkyl-Urea)3801200.312.5Fail. Potency gained only by adding "grease" (MW/Lipophilicity). LE dropped significantly.
Optimized Lead Test-B (Adamantyl-Urea) 365 4 0.45 5.2 Success. Potency increased 200x while improving LE and LLE.
Metric Definitions & Causality
  • Ligand Efficiency (LE):

    
    .
    
    • Why it matters: If your novel compound has an LE < 0.3, you are likely just adding molecular weight without specific binding interactions.

  • Lipophilic Ligand Efficiency (LLE):

    
    .
    
    • Why it matters: Urea inhibitors are prone to high lipophilicity. A high LLE (>5) indicates specific polar interactions (hydrogen bonds) are driving potency, not just non-specific hydrophobic effect.

Discussion & Strategic Recommendations

  • The "Magic Methyl" Effect: In urea benchmarking, slight modifications to the N-substituents often drastically alter the conformation. A cis-trans isomerization barrier exists in ureas. Standard fragments often freely rotate, whereas optimized leads (like Test-B above) may be pre-organized to the bioactive conformation, reducing the entropic penalty of binding.

  • Solubility Warning: When benchmarking against fragments, ensure your novel series does not crash out of solution. Ureas with

    
     often precipitate in aqueous buffers, leading to false "flat" dose-response curves. Always include a detergent (e.g., Tween-20) or BSA in the assay buffer.
    

References

  • Kitamura, S., et al. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales.[2] PLOS ONE.[1][2] Link[2]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) Protocol.Link

  • Hopkins, A. L., et al. (2014). Ligand efficiency metrics.[5][6][7][8] Frontiers in Drug Design. (Contextualized via search results). Link

  • Shen, H.C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. (Contextualized via NIH/PMC results). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(1-Acetylpiperidin-4-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

Critical Notice: As a specialized pharmaceutical intermediate, specific toxicological data (LD50, carcinogenicity) for 1-(1-Acetylpiperidin-4-yl)-3-methylurea is limited. In the absence of a compound-specific Safety Data Sheet (SDS), this protocol enforces the Precautionary Principle .

We treat this substance as a Potential Irritant/Harmful Solid based on Structure-Activity Relationship (SAR) analysis of the piperidine and urea pharmacophores. The primary risks are inhalation of fine particulates during weighing and potential dermal absorption.

Immediate Safety Directive:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Skin Protection: Double-gloving (Nitrile) is required for solution-phase handling.

  • Respiratory: If fume hood access is compromised, a P100 particulate respirator is mandatory.

Risk Assessment & Hazard Identification

Analysis derived from functional group heuristics (Piperidine ring + Urea moiety).

Hazard CategoryGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 4 (Oral/Inhalation) Treat as harmful if swallowed or inhaled. Avoid dust generation.[1][2][3][4]
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye) Urea derivatives can cause contact dermatitis. Dust is irritating to mucous membranes.
Sensitization Category 1 (Potential) Piperidine derivatives may act as sensitizers upon prolonged exposure.
Physical State Solid (Powder) High surface area increases inhalation risk. Static charge may disperse powder.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. If a specific condition (e.g., "Solution Phase") is met, the corresponding PPE upgrade is triggered automatically.

Body ZoneStandard Protocol (Solid Handling)Elevated Risk (Solution/Synthesis)Technical Rationale
Hand Nitrile Gloves (0.11 mm min. thickness)Double Nitrile or Barrier (Laminate) Nitrile offers excellent resistance to solids. In solution, the solvent (e.g., DCM, DMF) dictates glove choice.
Eye Safety Glasses with side shieldsChemical Splash Goggles Glasses protect against impact; Goggles seal against vapors and fine dusts.[5]
Respiratory Fume Hood (Face velocity: 100 fpm)P100 / N95 Respirator Required only if engineering controls (hood) fail or during spill cleanup outside the hood.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves / Apron Prevents accumulation of chemical dust on street clothes; Tyvek resists liquid permeation.
Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical.

PPE_Selection Start Start: Handling 1-(1-Acetylpiperidin-4-yl)-3-methylurea State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Solvent_Check Check Solvent Compatibility Solution->Solvent_Check Solid_PPE PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood Required Solid_Risk->Solid_PPE Aggressive Aggressive (DCM, DMF, THF) Solvent_Check->Aggressive Benign Benign (Water, Ethanol) Solvent_Check->Benign Aggressive_PPE PPE: Double Nitrile or Laminate Gloves + Splash Goggles Aggressive->Aggressive_PPE Benign_PPE PPE: Standard Nitrile Gloves + Safety Glasses Benign->Benign_PPE

Figure 1: Logical flow for determining PPE requirements based on physical state and solvent interaction.

Operational Workflow

A. Receiving & Storage[1][3][4][7]
  • Inspection: Upon receipt, inspect the container for integrity. If the outer package is damaged, open it inside a fume hood to contain potential leaks.

  • Storage Conditions:

    • Temperature: 2-8°C (Refrigerator) is recommended for long-term stability of urea derivatives to prevent hydrolysis.

    • Environment: Store in a tightly sealed container, under inert atmosphere (Nitrogen/Argon) if possible, to prevent moisture absorption (hygroscopic potential).

    • Segregation: Keep away from strong oxidizing agents and strong acids.[2][6]

B. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of solids.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Organic powders often carry static charges that cause "scattering."

  • Engineering Control: Place the balance inside the fume hood. If the balance is external, use a "powder funnel" and weigh into a tared vial that is immediately capped.

  • Technique: Do not dump the powder. Use a micro-spatula to transfer small amounts to minimize aerosolization.

C. Reaction Setup
  • Solvent Choice: The urea linkage is stable in most organic solvents but may hydrolyze in strong aqueous acids/bases at high temperatures.

  • Incompatibility: Avoid mixing with Nitrosating agents (e.g., Sodium Nitrite), as this can form carcinogenic N-nitroso compounds (a known risk for secondary amines/piperidines).

Emergency Response Protocols

Spill Management

Minor Spill (< 5g):

  • Alert: Notify nearby personnel.

  • PPE: Wear goggles, double nitrile gloves, and a lab coat.

  • Containment: Cover the powder with a damp paper towel (to prevent dust) or an oil-impregnated sweeping compound.

  • Cleanup: Scoop up the material and place it in a hazardous waste container labeled "Solid Organic Waste."

  • Decontamination: Wipe the area with water followed by ethanol.

Exposure Response

  • Eye Contact: Flush immediately with water for 15 minutes.[4][6][7] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[8] Do not use solvents (like acetone) as they may drive the chemical deeper into the skin.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

Emergency_Response Incident Incident Occurs Type Identify Type Incident->Type Spill Chemical Spill Type->Spill Exposure Personal Exposure Type->Exposure Contain Containment (Damp Wipe/Absorbent) Spill->Contain Route Route? Exposure->Route Dispose Disposal (Hazardous Waste) Contain->Dispose Skin Skin: Soap + Water Route->Skin Eyes Eyes: Flush 15min Route->Eyes Inhale Inhalation: Fresh Air Route->Inhale Medical SEEK MEDICAL ATTENTION Skin->Medical Eyes->Medical Inhale->Medical

Figure 2: Workflow for immediate response to spills or personal exposure.[2][7][9]

Disposal & Deactivation

  • Waste Stream: Classify as "Non-Halogenated Organic Solid" (unless dissolved in halogenated solvents).

  • Deactivation: There is no simple "neutralization" for this compound. Incineration is the only approved disposal method.

  • Prohibition: DO NOT flush down the drain. This compound may be toxic to aquatic life (based on piperidine toxicity).

References

  • National Center for Advancing Translational Sciences (NCATS). 1-(4-Fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea (Analogous Structure Safety Data). Inxight Drugs.[1][3][8] Retrieved October 26, 2025. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. 1-(1-Acetylpiperidin-4-yl)-3-quinolin-6-ylurea (Structural Analog). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.